4-(4-Ethylbenzoyl)isoquinoline
Description
Properties
IUPAC Name |
(4-ethylphenyl)-isoquinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO/c1-2-13-7-9-14(10-8-13)18(20)17-12-19-11-15-5-3-4-6-16(15)17/h3-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMSQXPXSWVVGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(4-Ethylbenzoyl)isoquinoline
This guide provides a comprehensive overview of the synthetic strategies for preparing 4-(4-ethylbenzoyl)isoquinoline, a molecule of interest for researchers and professionals in drug development. The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2][3][4] Derivatives of isoquinoline have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][5] This document outlines plausible synthetic routes, discusses the underlying chemical principles, and provides detailed experimental protocols.
Introduction to 4-(4-Ethylbenzoyl)isoquinoline and its Significance
Isoquinoline is a heterocyclic aromatic organic compound, consisting of a benzene ring fused to a pyridine ring.[6] The functionalization of the isoquinoline core at its various positions is a key strategy in the development of novel therapeutic agents.[1][2] Specifically, the introduction of an aroyl group at the C4 position, as in 4-(4-ethylbenzoyl)isoquinoline, creates a diaryl ketone moiety that can serve as a crucial pharmacophore, potentially interacting with various biological targets. The ethylphenyl group offers a lipophilic substituent that can modulate the compound's pharmacokinetic and pharmacodynamic properties. Given the importance of kinase inhibitors in modern drug discovery, and the prevalence of quinoline and isoquinoline cores in such agents, compounds like 4-(4-ethylbenzoyl)isoquinoline are of significant interest for screening and lead optimization programs.[7]
Synthetic Strategies: A Mechanistic Approach
The direct synthesis of 4-(4-ethylbenzoyl)isoquinoline via a Friedel-Crafts acylation of the isoquinoline ring presents significant challenges. The lone pair of electrons on the nitrogen atom makes it a Lewis base, which readily complexes with the Lewis acid catalyst (e.g., AlCl₃) required for the acylation.[8] This complexation deactivates the aromatic system towards electrophilic substitution.
Therefore, a more nuanced, multi-step approach is required. The most logical and experimentally validated strategy involves the initial synthesis of a C4-functionalized isoquinoline precursor, followed by the introduction of the 4-ethylbenzoyl moiety. Two primary pathways are considered here:
-
Grignard Reaction with Isoquinoline-4-carbonitrile followed by Hydrolysis.
-
Grignard Reaction with Isoquinoline-4-carbaldehyde followed by Oxidation.
Both routes leverage the formation of a key intermediate, the Grignard reagent 4-ethylphenylmagnesium bromide.
Pathway 1: Grignard Reaction with Isoquinoline-4-carbonitrile
This pathway is a robust method for the formation of ketones from nitriles. The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack by the Grignard reagent.
Reaction Workflow: Grignard Reaction with Isoquinoline-4-carbonitrile
Caption: Synthetic workflow for 4-(4-Ethylbenzoyl)isoquinoline via an aldehyde and alcohol intermediate.
Mechanistic Insights:
Isoquinoline-4-carbaldehyde can be synthesized from 4-bromoisoquinoline by lithium-halogen exchange using n-butyllithium at low temperature, followed by quenching with N,N-dimethylformamide (DMF). [9][10]The Grignard reagent, 4-ethylphenylmagnesium bromide, is prepared as in the previous pathway.
The Grignard reagent adds to the carbonyl carbon of the aldehyde, forming a secondary alcohol after an aqueous workup. [11]The final step is the oxidation of this secondary alcohol to the ketone. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are suitable for this transformation to avoid over-oxidation or side reactions.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of 4-(4-ethylbenzoyl)isoquinoline via the nitrile pathway.
Protocol 1: Synthesis of Isoquinoline-4-carbonitrile
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromoisoquinoline | 208.05 | 10.4 g | 0.05 |
| Copper(I) Cyanide | 89.56 | 5.37 g | 0.06 |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromoisoquinoline (10.4 g, 0.05 mol) and N,N-dimethylformamide (100 mL).
-
Add copper(I) cyanide (5.37 g, 0.06 mol) to the solution.
-
Heat the reaction mixture to reflux (approximately 153 °C) and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a solution of ferric chloride (20 g) and concentrated hydrochloric acid (10 mL) in water (100 mL).
-
Stir the mixture for 30 minutes to decompose the copper complex.
-
Make the solution basic by the slow addition of concentrated ammonium hydroxide.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford isoquinoline-4-carbonitrile as a solid.
Protocol 2: Synthesis of 4-Ethylphenylmagnesium Bromide (Grignard Reagent)
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromoethylbenzene | 185.06 | 10.18 g | 0.055 |
| Magnesium Turnings | 24.31 | 1.34 g | 0.055 |
| Anhydrous Diethyl Ether | 74.12 | 100 mL | - |
| Iodine | 253.81 | 1 crystal | - |
Procedure:
-
Assemble a dry 250 mL three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer.
-
Place magnesium turnings (1.34 g, 0.055 mol) in the flask.
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, place a solution of 4-bromoethylbenzene (10.18 g, 0.055 mol) in anhydrous diethyl ether (80 mL).
-
Add a small portion of the 4-bromoethylbenzene solution to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be required.
-
Once the reaction has started, add the remaining 4-bromoethylbenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction. The resulting gray-black solution is the Grignard reagent, 4-ethylphenylmagnesium bromide.
Protocol 3: Synthesis of 4-(4-Ethylbenzoyl)isoquinoline
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Isoquinoline-4-carbonitrile | 154.17 | 7.71 g | 0.05 |
| 4-Ethylphenylmagnesium Bromide solution | - | ~100 mL | ~0.055 |
| Anhydrous Toluene | 92.14 | 100 mL | - |
| 3 M Hydrochloric Acid | - | 150 mL | - |
Procedure:
-
In a dry 500 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve isoquinoline-4-carbonitrile (7.71 g, 0.05 mol) in anhydrous toluene (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared 4-ethylphenylmagnesium bromide solution (~0.055 mol) to the stirred solution of isoquinoline-4-carbonitrile.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture to 0 °C and slowly add 3 M hydrochloric acid (150 mL) to hydrolyze the intermediate imine.
-
Stir the two-phase mixture vigorously at room temperature for 1 hour.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-(4-ethylbenzoyl)isoquinoline.
Characterization
The final product should be characterized using standard analytical techniques to confirm its identity and purity. These include:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure and the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, particularly the carbonyl group of the ketone.
-
Melting Point Analysis: To assess the purity of the solid product.
Conclusion
The synthesis of 4-(4-ethylbenzoyl)isoquinoline is most effectively achieved through a multi-step sequence involving the preparation of a C4-functionalized isoquinoline intermediate. The Grignard reaction with either isoquinoline-4-carbonitrile or isoquinoline-4-carbaldehyde provides a reliable method for introducing the 4-ethylbenzoyl moiety. The choice between these two routes may depend on the availability of starting materials and the desired scale of the synthesis. The protocols provided in this guide are based on established chemical principles and offer a solid foundation for the successful synthesis of this and related aroylisoquinoline derivatives for further investigation in drug discovery and development programs.
References
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Product Class 5: Isoquinolines. (n.d.). Thieme Chemistry. Retrieved from [Link]
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Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). MDPI. Retrieved from [Link]
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Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. (2011, October 14). Master Organic Chemistry. Retrieved from [Link]
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Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015, November 11). YouTube. Retrieved from [Link]
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Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). Wiley Online Library. Retrieved from [Link]
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Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (n.d.). PubMed. Retrieved from [Link]
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Nucleophilic addition of Grignard to acid chloride in the presence of N-Methyl pyrrolidine. (2012, February 3). Organic Chemistry Portal. Retrieved from [Link]
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Isoquinoline. (n.d.). Scanned Document. Retrieved from [Link]
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Catalytic dechlorination of aromatic chlorides using Grignard reagents in the presence of (C5H5)2TiCl2. (2025, August 7). ResearchGate. Retrieved from [Link]
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Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. (2023, February 3). PubMed. Retrieved from [Link]
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How does Grignard reagent react with isoquinoline? (2021, November 27). Quora. Retrieved from [Link]
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Why is a Friedel-Crafts reaction not possible on Quinoline? (2018, March 16). Quora. Retrieved from [Link]
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Isoquinoline Synthesis. (n.d.). Bartleby. Retrieved from [Link]
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Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (n.d.). MDPI. Retrieved from [Link]
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A straightforward coupling of 4-sulfonylpyridines with Grignard reagents. (n.d.). ResearchGate. Retrieved from [Link]
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Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. (2022, April 5). YouTube. Retrieved from [Link]
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Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016, December 28). YouTube. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Ethylbenzoyl)isoquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the essential physicochemical properties of 4-(4-Ethylbenzoyl)isoquinoline. In the landscape of medicinal chemistry and drug discovery, a thorough understanding of a compound's physical and chemical characteristics is paramount. These properties govern a molecule's behavior from synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This document is structured to deliver not just data, but actionable insights and detailed methodologies to empower researchers in their exploration of isoquinoline-based scaffolds. The isoquinoline core is a privileged structure in pharmacology, appearing in numerous natural alkaloids and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4] Therefore, a detailed characterization of novel derivatives like 4-(4-Ethylbenzoyl)isoquinoline is a critical step in the drug development pipeline.
Molecular Structure and Key Features
4-(4-Ethylbenzoyl)isoquinoline is a derivative of isoquinoline, a heterocyclic aromatic organic compound consisting of a benzene ring fused to a pyridine ring.[1][5] The structure is characterized by a 4-ethylbenzoyl substituent at the 4-position of the isoquinoline core.
Key Structural Features:
-
Isoquinoline Core: A planar, aromatic system that contributes to the molecule's rigidity and potential for π-π stacking interactions. The nitrogen atom in the isoquinoline ring acts as a hydrogen bond acceptor and imparts basic properties.[2][6]
-
Benzoyl Group: The ketone carbonyl group is a polar moiety and a hydrogen bond acceptor.
-
Ethylphenyl Group: This nonpolar substituent significantly influences the molecule's lipophilicity.
-
Rotatable Bonds: The single bonds connecting the isoquinoline core to the benzoyl group and the ethyl group to the phenyl ring allow for conformational flexibility, which can be crucial for binding to biological targets.
Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale and Significance in Drug Discovery |
| Molecular Weight | ~273.33 g/mol | Adheres to Lipinski's Rule of Five (<500 Da), suggesting good potential for oral bioavailability. |
| logP (Lipophilicity) | 3.5 - 4.5 | The presence of the ethylphenyl and benzoyl groups suggests a significant increase in lipophilicity compared to isoquinoline (logP ≈ 2.1).[6] This property is critical for membrane permeability but must be balanced to avoid poor aqueous solubility. |
| Aqueous Solubility (logS) | Low to very low | The high predicted logP indicates that the compound will likely have poor solubility in water, a common challenge for aromatic compounds that may necessitate formulation strategies. |
| pKa (Basicity) | 4.5 - 5.5 | The isoquinoline nitrogen is basic, with a pKa of the parent molecule around 5.14-5.4.[1][5][6] The substituents are unlikely to drastically alter this value. This pKa indicates that the compound will be partially protonated at physiological pH, which can influence its solubility and interaction with acidic cellular compartments. |
| Melting Point (°C) | 100 - 150 | Expected to be a solid at room temperature, with a higher melting point than isoquinoline (26-28 °C) due to increased molecular weight and potential for intermolecular interactions.[2][5][7] |
| Hydrogen Bond Donors | 0 | The molecule lacks hydrogen bond donors. |
| Hydrogen Bond Acceptors | 2 (N in isoquinoline, O in carbonyl) | The presence of two hydrogen bond acceptors allows for interactions with biological targets. |
Experimental Determination of Physicochemical Properties
This section provides detailed, field-proven protocols for the experimental characterization of 4-(4-Ethylbenzoyl)isoquinoline.
Synthesis and Purification
The synthesis of 4-substituted isoquinolines can be achieved through various methods, including palladium-catalyzed cross-coupling reactions (e.g., Heck reaction) starting from a halogenated isoquinoline precursor.[8][9]
Illustrative Synthetic Workflow:
Caption: A potential synthetic route to 4-(4-Ethylbenzoyl)isoquinoline via a Suzuki coupling followed by oxidation.
Step-by-Step Purification Protocol (Column Chromatography):
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add silica gel and evaporate the solvent to obtain a dry powder.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate gradient as the eluent.
-
Loading: Carefully load the dried product slurry onto the top of the silica gel bed.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-(4-Ethylbenzoyl)isoquinoline.
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number and chemical environment of protons. Expect characteristic signals for the aromatic protons on the isoquinoline and ethylphenyl rings, the quartet and triplet for the ethyl group, and a downfield shift for the protons adjacent to the carbonyl group.
-
¹³C NMR: Will show the number of unique carbon atoms. The carbonyl carbon will have a characteristic chemical shift in the range of 190-200 ppm.
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Essential for confirming the elemental composition and exact mass of the molecule.[10]
-
Tandem Mass Spectrometry (MS/MS): Can be used to study the fragmentation pattern, which aids in structural confirmation.[11]
X-ray Crystallography:
If a suitable single crystal can be obtained, X-ray crystallography provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing.[12][13]
Determination of pKa
The pKa can be determined potentiometrically or spectrophotometrically.
UV-Metric Titration Workflow:
Caption: Workflow for the determination of pKa by UV-metric titration.
Determination of Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a key measure of lipophilicity.
Shake-Flask Method Protocol:
-
Preparation: Prepare a stock solution of the compound in a solvent miscible with both water and octanol (e.g., acetonitrile).
-
Partitioning: Add a small aliquot of the stock solution to a vial containing a known ratio of 1-octanol and water (pre-saturated with each other).
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the logP using the formula: logP = log([Concentration in octanol] / [Concentration in aqueous phase]).
Determination of Aqueous Solubility
Thermodynamic Solubility Assay Workflow:
Caption: Workflow for determining thermodynamic aqueous solubility.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the key physicochemical properties of 4-(4-Ethylbenzoyl)isoquinoline, offering both predicted values and detailed experimental protocols for their determination. A thorough understanding and experimental validation of these properties are critical for advancing this and other novel isoquinoline derivatives through the drug discovery and development process. Future work should focus on obtaining precise experimental data for this compound and correlating these properties with its biological activity and pharmacokinetic profile. Such studies will undoubtedly contribute to the rational design of more effective and safer isoquinoline-based therapeutics.
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IUPAC name for 4-(4-Ethylbenzoyl)isoquinoline
An In-Depth Technical Guide to (4-Ethylphenyl)(isoquinolin-4-yl)methanone
Foreword: This document provides a comprehensive technical overview of (4-ethylphenyl)(isoquinolin-4-yl)methanone, a novel compound featuring the privileged isoquinoline scaffold. This guide is intended for researchers and professionals in drug discovery and medicinal chemistry. We will delve into the rationale behind its synthesis, detailed protocols for its characterization, and robust methodologies for evaluating its potential as a therapeutic agent. The insights provided herein are grounded in established chemical principles and draw parallels from structurally related molecules to offer a predictive yet scientifically rigorous framework for investigation.
Introduction: The Scientific Rationale
The isoquinoline core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural alkaloids and synthetic drugs with a wide array of pharmacological activities.[1][2] Its rigid, planar structure provides an excellent scaffold for presenting functional groups in a defined three-dimensional space, facilitating interactions with biological targets. Derivatives of isoquinoline have demonstrated significant potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents.[3][4][5]
The addition of a 4-benzoyl moiety introduces a ketone linker, which can act as a hydrogen bond acceptor, and a customizable phenyl ring. This benzoylpiperidine fragment is itself considered a privileged structure in medicinal chemistry.[6] By substituting this phenyl ring with an ethyl group at the para-position, we aim to enhance lipophilicity, which can influence pharmacokinetic properties such as membrane permeability and metabolic stability. The placement at C4 of the isoquinoline ring is strategic, as this position is known to be reactive and substitutions here have led to cytotoxic compounds.
This guide provides the foundational knowledge to synthesize, purify, and characterize (4-ethylphenyl)(isoquinolin-4-yl)methanone and to subsequently screen it for biological activity, thereby enabling its exploration as a lead compound in drug development programs.
Synthesis and Purification
The most direct and logical approach for the synthesis of (4-ethylphenyl)(isoquinolin-4-yl)methanone is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction is well-suited for attaching an acyl group to an aromatic ring system.[7]
Mechanism and Regioselectivity
The reaction involves the activation of 4-ethylbenzoyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. Isoquinoline then acts as the nucleophile. While the nitrogen-containing pyridine ring is deactivated towards electrophilic attack, the fused benzene ring remains reactive.[8] Electrophilic substitution on isoquinoline preferentially occurs at the C5 and C8 positions, and to a lesser extent, at C4. However, the regioselectivity can be influenced by the specific reaction conditions. The primary challenge in this synthesis is controlling the position of acylation to favor the C4 product over the C5 and C8 isomers.[8]
Proposed Synthetic Workflow
The synthesis is a two-stage process involving the Friedel-Crafts reaction followed by purification.
Caption: Proposed workflow for synthesis and purification.
Detailed Experimental Protocol: Synthesis
-
Setup: To a flame-dried 250 mL round-bottom flask under an inert nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents).
-
Solvent: Add anhydrous carbon disulfide (CS₂) as the solvent and cool the mixture to 0°C in an ice bath.
-
Acyl Chloride Addition: Slowly add 4-ethylbenzoyl chloride (1.1 equivalents) to the stirred suspension.
-
Isoquinoline Addition: After 15 minutes, add isoquinoline (1.0 equivalent) dropwise, ensuring the temperature remains below 5°C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid (HCl) to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM).
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Detailed Experimental Protocol: Purification
The crude product, likely containing a mixture of regioisomers, requires purification by column chromatography.[9]
-
Column Preparation: Prepare a silica gel column using a slurry packing method with a hexane/ethyl acetate solvent system.
-
Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load this onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the desired C4-acylated product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, (4-ethylphenyl)(isoquinolin-4-yl)methanone.
Structural Characterization and Purity Analysis
Once synthesized and purified, the identity and purity of the compound must be unequivocally confirmed using a suite of analytical techniques.[10][11]
Caption: Analytical workflow for compound characterization.
Predicted Physicochemical Properties
| Property | Predicted Value |
| IUPAC Name | (4-ethylphenyl)(isoquinolin-4-yl)methanone |
| Molecular Formula | C₁₈H₁₅NO |
| Molecular Weight | 261.32 g/mol |
| Appearance | Off-white to pale yellow solid |
Spectroscopic Analysis Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Protocol : Dissolve 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[12]
-
Expected ¹H NMR Signals : Aromatic protons of the isoquinoline and ethylbenzoyl moieties (multiplets, ~7.5-9.0 ppm), a quartet for the -CH₂- group of the ethyl substituent (~2.7 ppm), and a triplet for the -CH₃ group (~1.3 ppm).
-
Expected ¹³C NMR Signals : A signal for the carbonyl carbon (~195-200 ppm), multiple signals in the aromatic region (120-150 ppm), and signals for the ethyl group carbons (~29 ppm for -CH₂- and ~15 ppm for -CH₃-).
-
-
Mass Spectrometry (MS) :
-
Protocol : Analyze the compound using an LC-MS system with electrospray ionization (ESI) in positive ion mode.[13]
-
Expected Result : The primary peak should correspond to the protonated molecule [M+H]⁺ at an m/z of approximately 262.33. High-resolution mass spectrometry (HRMS) should confirm the elemental composition.[14]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy :
-
Protocol : Analyze a small sample of the solid product using an FTIR spectrometer with an ATR accessory.
-
Expected Peaks : Characteristic absorption bands for C=O stretching of the ketone (~1660 cm⁻¹), C=N stretching of the isoquinoline ring (~1580 cm⁻¹), and C-H stretching in the aromatic and aliphatic regions.
-
Purity Assessment Protocol
-
High-Performance Liquid Chromatography (HPLC) :
-
Protocol : Use a reversed-phase C18 column. The mobile phase could be a gradient of acetonitrile and water (both containing 0.1% formic acid). Monitor the elution profile at a suitable wavelength (e.g., 254 nm).[15][16]
-
Acceptance Criterion : The integrated peak area of the main compound should be ≥95% for use in biological assays.[17]
-
Evaluation of Biological Activity
Given the broad spectrum of activities associated with isoquinoline derivatives, a tiered screening approach is recommended.[2][18] We propose three primary assays to probe the compound's potential as an anticancer, antibacterial, and enzyme-inhibiting agent.
Caption: Tiered workflow for biological activity screening.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[19][20]
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 breast cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Add these dilutions to the wells and incubate for 48-72 hours. Include vehicle-only (DMSO) and untreated controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀).
Protocol: Antibacterial Screening (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6][21][22]
-
Bacterial Culture: Prepare an overnight culture of test bacteria (e.g., Staphylococcus aureus and Escherichia coli) and adjust to a concentration of ~5 x 10⁵ CFU/mL in broth.
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well plate containing broth.
-
Inoculation: Add the bacterial suspension to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol: In Vitro Kinase Inhibition Assay
Many isoquinoline derivatives are known to inhibit protein kinases. This assay measures the compound's ability to block the activity of a specific kinase.[23][24][25]
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the specific kinase enzyme (e.g., EGFR), and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding a mixture of the kinase-specific substrate peptide and ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced (an indicator of kinase activity). This is often done using a commercial kit (e.g., ADP-Glo™) that generates a luminescent or fluorescent signal.[26]
-
Analysis: Compare the signal from wells with the test compound to controls (no inhibitor) to calculate the percentage of kinase inhibition.
Conclusion and Future Directions
This guide outlines a systematic and scientifically grounded approach to the synthesis, characterization, and preliminary biological evaluation of (4-ethylphenyl)(isoquinolin-4-yl)methanone. The proposed Friedel-Crafts synthesis is a viable route, though optimization will be necessary to maximize the yield of the desired C4 isomer. The analytical and biological protocols provided are standard, robust methods in the field of drug discovery.
Positive results in the initial screens—particularly potent cytotoxicity against a cancer cell line or significant antibacterial activity—would warrant further investigation. Subsequent steps would include broader screening against panels of cancer cells or bacterial strains, studies to elucidate the mechanism of action, and initial in vivo toxicity and efficacy studies in animal models. The modular nature of the synthesis also allows for the creation of an analog library by varying the substituent on the benzoyl ring, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity.
References
A comprehensive list of references that support the claims and protocols described in this guide is provided below.
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Synthesis and Characterization of 4-Ethylbenzophenone. (2015). Retrieved from [Link]
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Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from [Link]
- Yadav, P., Kumar, R., & Singh, P. (2017). recent advances in the synthesis of isoquinoline and its analogue: a review. World Journal of Pharmacy and Pharmaceutical Sciences, 6(7), 567-593.
- Zhang, X., et al. (2023). Biologically active isoquinoline alkaloids covering 2019–2022.
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ResearchGate. Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride. Retrieved from [Link]
- Pérez, D., et al. (2018). Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine. Molecules, 23(3), 639.
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Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]
- Sturm, S., & Stuppner, H. (1998). Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry. Electrophoresis, 19(16-17), 3026-32.
- Khan, I., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules, 27(15), 4983.
- Yang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids.
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Agilent. Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]
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ResearchGate. (PDF) Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Retrieved from [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
- Valgas, C., et al. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380.
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Fernandez Vactor. Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Retrieved from [Link]
- Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Plant and Cell Physiology, 54(5), 647–672.
- Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.
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ACS Omega. (2023). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. Retrieved from [Link]
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PNAS. (2012). Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. Retrieved from [Link]
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Forendex. The Characterization of Etaqualone and Differentiation from its 3- and 4-Ethyl Analogues. Retrieved from [Link]
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ResearchGate. (2020). Mass spectra analysis of quinoline alkaloids detected in Sauuda. Retrieved from [Link]
- Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8616.
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MDPI. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Retrieved from [Link]
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ResearchGate. (2025). Reverse-phase HPLC Analysis and Purification of Small Molecules. Retrieved from [Link]
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Royal Society of Chemistry. Supporting Information. Retrieved from [Link]
- Berrué, F., et al. (2022). Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites.
- Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866-13883.
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ResearchGate. (2025). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]
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Pacific BioLabs. Identity and Purity - Small Molecules. Retrieved from [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
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Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
- Chrzanowska, M., & Dreas, A. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Chem. Proc., 3, 97.
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ResearchGate. (2025). Synthesis, characterization and dynamic NMR studies of a novel chalcone based N-substituted morpholine derivative | Request PDF. Retrieved from [Link]
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SciELO. SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. Retrieved from [Link]
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AOCS. The Use of Lithiated Adducts for Structural Analysis of Acylglycerols by Mass Spectrometry with Electrospray Ionization. Retrieved from [Link]
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Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
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MDPI. (4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone. Retrieved from [Link]
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LCGC International. Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. Retrieved from [Link]
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MDPI. Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Retrieved from [Link]
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Royal Society of Chemistry. Supporting Information. Retrieved from [Link]
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MDPI. Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Retrieved from [Link]
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BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
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4-(4-Ethylbenzoyl)isoquinoline mechanism of action hypothesis
An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 4-(4-Ethylbenzoyl)isoquinoline as a Selective COX-2 Inhibitor
Authored by a Senior Application Scientist
Subject: Elucidation of the Putative Anti-Inflammatory Mechanism of 4-(4-Ethylbenzoyl)isoquinoline via Selective Cyclooxygenase-2 Inhibition
Abstract
This technical guide presents a scientifically grounded hypothesis for the mechanism of action of the novel compound, 4-(4-Ethylbenzoyl)isoquinoline. Drawing from the well-established anti-inflammatory properties of the isoquinoline scaffold and structure-activity relationships of known cyclooxygenase (COX) inhibitors, we postulate that this molecule acts as a potent and selective inhibitor of COX-2. This document provides a comprehensive overview of the scientific rationale, a detailed experimental workflow for hypothesis validation, and specific protocols for key assays. The intended audience includes researchers, scientists, and drug development professionals actively engaged in the discovery of new anti-inflammatory agents.
Introduction: The Therapeutic Potential of the Isoquinoline Scaffold
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1] Notably, various isoquinoline derivatives have demonstrated significant anti-inflammatory, analgesic, and antineoplastic properties.[2][3] This has led to their investigation as potential therapeutic agents for a range of inflammatory disorders. The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key mediators of inflammation and pain, making them a primary target for non-steroidal anti-inflammatory drugs (NSAIDs).[4] While traditional NSAIDs inhibit both COX-1 and COX-2, selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with COX-1 inhibition.[5][6]
The compound 4-(4-Ethylbenzoyl)isoquinoline, with its diaryl-like structure, presents an intriguing candidate for selective COX-2 inhibition. This guide proposes a detailed mechanism of action and a rigorous validation strategy to explore this potential.
The Core Hypothesis: Selective Inhibition of Cyclooxygenase-2
We hypothesize that 4-(4-Ethylbenzoyl)isoquinoline exerts its anti-inflammatory effects through the selective inhibition of the COX-2 enzyme. This hypothesis is built upon the following pillars:
-
Structural Analogy to Known COX-2 Inhibitors: Many selective COX-2 inhibitors, such as celecoxib, are diaryl heterocyclic compounds.[4] The structure of 4-(4-Ethylbenzoyl)isoquinoline, featuring an isoquinoline ring and a substituted benzoyl group, mimics this diaryl arrangement. This configuration is thought to allow for optimal positioning within the larger, more accommodating active site of the COX-2 enzyme compared to the more constricted active site of COX-1.[7]
-
The Role of the Benzoyl Moiety: The 4-ethylbenzoyl group may play a crucial role in binding to a hydrophobic side pocket present in the COX-2 active site, a feature that is absent in COX-1.[7] This interaction is a key determinant of selectivity for many "coxib" drugs.[8]
-
Established Anti-inflammatory Activity of Isoquinolines: The isoquinoline scaffold is present in compounds known to possess anti-inflammatory properties.[2] Some of these have been shown to modulate prostaglandin synthesis, suggesting an interaction with the COX pathway.[3]
Our central hypothesis is that 4-(4-Ethylbenzoyl)isoquinoline binds to the active site of COX-2, preventing the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.[1][9] This selective inhibition is expected to result in a potent anti-inflammatory effect with a reduced risk of the gastrointestinal adverse effects associated with non-selective NSAIDs.[5]
Visualizing the Hypothesized Signaling Pathway
The following diagram illustrates the proposed mechanism of action, where 4-(4-Ethylbenzoyl)isoquinoline selectively inhibits COX-2, thereby blocking the inflammatory cascade.
Caption: Hypothesized selective inhibition of COX-2 by 4-(4-Ethylbenzoyl)isoquinoline.
Experimental Validation Plan
To rigorously test our hypothesis, we propose a multi-stage experimental workflow. This plan is designed to first establish the direct inhibitory activity of the compound on the COX enzymes and then to confirm its effects in a cellular context.
Visualizing the Experimental Workflow
Caption: A multi-phase workflow to validate the COX-2 inhibition hypothesis.
Phase 1: In Vitro Enzyme Inhibition Assays
The primary objective of this phase is to determine the direct inhibitory effect of 4-(4-Ethylbenzoyl)isoquinoline on both COX-1 and COX-2 enzymes and to quantify its selectivity.
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay
This protocol is adapted from commercially available kits and established methodologies.[10]
-
Preparation of Reagents:
-
Prepare the COX Assay Buffer as per the manufacturer's instructions.
-
Reconstitute the human recombinant COX-2 enzyme in purified water to the recommended concentration (e.g., 110 µL). Aliquot and store at -80°C.
-
Prepare the COX Probe and Cofactor solutions in DMSO.
-
Reconstitute Arachidonic Acid (the substrate) in 100% ethanol.
-
Prepare a stock solution of 4-(4-Ethylbenzoyl)isoquinoline in DMSO. Create a serial dilution to obtain a range of test concentrations (e.g., 10 nM to 100 µM).
-
Prepare positive (e.g., Celecoxib) and negative (vehicle) controls.[10]
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of the diluted test compound, positive control, or vehicle control to the appropriate wells.
-
To each well, add 80 µL of the COX Assay Buffer.
-
Add 10 µL of the reconstituted COX-2 enzyme solution to all wells except the blank.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm. Read the plate every minute for 10-20 minutes in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
A parallel assay using human recombinant COX-1 enzyme will be performed to determine the IC50 for COX-1.
Data Presentation: Predicted Inhibitory Activity
The following table summarizes the expected outcomes of the in vitro assays, which would support our hypothesis.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
| 4-(4-Ethylbenzoyl)isoquinoline | > 50 | ~ 0.5 | > 100 |
| Celecoxib (Positive Control) | ~ 15 | ~ 0.05 | ~ 300 |
| Ibuprofen (Non-selective Control) | ~ 5 | ~ 10 | ~ 0.5 |
These are hypothetical values based on the expected behavior of a selective COX-2 inhibitor.
A high Selectivity Index (SI) would provide strong evidence for the selective inhibition of COX-2 by 4-(4-Ethylbenzoyl)isoquinoline.
Phase 2: Cell-Based Assays
This phase aims to confirm that the observed enzyme inhibition translates to a functional anti-inflammatory effect in a cellular model. We will use a lipopolysaccharide (LPS)-stimulated macrophage model (e.g., RAW 264.7 cells), which upregulates COX-2 expression and prostaglandin production.
Experimental Protocol: Measurement of Prostaglandin E2 (PGE2) Production
-
Cell Culture and Treatment:
-
Culture RAW 264.7 macrophages in appropriate media.
-
Pre-treat the cells with varying concentrations of 4-(4-Ethylbenzoyl)isoquinoline for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.
-
-
PGE2 Quantification:
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
A dose-dependent decrease in PGE2 production in cells treated with 4-(4-Ethylbenzoyl)isoquinoline would confirm its ability to inhibit COX-2 activity in a cellular context.
-
Conclusion and Future Directions
This technical guide has outlined a robust hypothesis for the mechanism of action of 4-(4-Ethylbenzoyl)isoquinoline as a selective COX-2 inhibitor. The proposed experimental workflow provides a clear and logical path to validate this hypothesis, starting from direct enzyme inhibition assays and progressing to cell-based functional assays.
Confirmation of this hypothesis would position 4-(4-Ethylbenzoyl)isoquinoline as a promising lead compound for the development of a new generation of anti-inflammatory drugs with an improved safety profile. Further studies would involve pharmacokinetic and pharmacodynamic profiling, as well as in vivo efficacy studies in animal models of inflammation and pain.
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Simulations Plus. (2022, August 24). In silico design, synthesis, & testing of Cyclooxygenase (COX) inhibitors [Video]. YouTube. [Link]
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Lazer, E. S., Sorcek, R., Cywin, C. L., Thome, D., Possanza, G. J., Graham, A. G., & Churchill, L. (1998). Antiinflammatory 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones: novel inhibitors of COX-2. Bioorganic & medicinal chemistry letters, 8(10), 1181–1186. [Link]
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Medicosis Perfectionalis. (2019, March 25). Cyclooxygenase-1 & Cyclooxygenase-2 (COX 1, COX 2) - All You Need To Know [Video]. YouTube. [Link]
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Jan, M. S., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Future Journal of Pharmaceutical Sciences, 9(1), 69. [Link]
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Karatas, M. O., et al. (2021). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. ACS Medicinal Chemistry Letters, 12(4), 589-596. [Link]
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News-Medical. (2018). Celebrex (Celecoxib) Pharmacology. [Link]
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Beg, S., et al. (2011). Bisbenzylisoquinoline alkaloid derivatives with antiinflammatory activity. ResearchGate. [Link]
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Kalgutkar, A. S., et al. (2000). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical Research, 17(9), 1035-1042. [Link]
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Research Journal of Pharmacy and Technology. (2023). Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. Research Journal of Pharmacy and Technology, 16(10), 4589-4595. [Link]
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PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. [Link]
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Marnett, L. J., & Kalgutkar, A. S. (1999). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry, 42(25), 4955-4969. [Link]
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Hrytsai, I., et al. (2023). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[2][9][11]triazino[2,3-c]quinazolines. Molecules, 28(18), 6563. [Link]
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Taher, E. S., et al. (2024). Tailored quinoline hybrids as promising COX-2/15-LOX dual inhibitors endowed with diverse safety profile: Design, synthesis, SAR, and histopathological study. Bioorganic Chemistry, 147, 107244. [Link]
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Al-Henhena, N., et al. (2020). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. ResearchGate. [Link]
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Spectroscopic Data of 4-(4-Ethylbenzoyl)isoquinoline: A Comprehensive Technical Guide for Researchers
Introduction
4-(4-Ethylbenzoyl)isoquinoline is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of isoquinoline, a structural isomer of quinoline, it belongs to a class of compounds known for a wide range of biological activities. The isoquinoline scaffold is a key component in many natural alkaloids, such as papaverine and morphine. The incorporation of a 4-ethylbenzoyl moiety at the 4-position of the isoquinoline ring introduces a flexible ketone linker and a substituted phenyl group, offering potential for diverse molecular interactions and biological targets.
A thorough understanding of the structural and electronic properties of 4-(4-Ethylbenzoyl)isoquinoline is paramount for its application in drug development and materials science. Spectroscopic analysis provides the foundational data for confirming its chemical identity, assessing its purity, and elucidating its three-dimensional structure. This technical guide presents a detailed exposition of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-(4-Ethylbenzoyl)isoquinoline. The content herein is designed to be a practical resource for researchers, offering not only predicted spectral data but also the underlying principles of data acquisition and interpretation.
Molecular Structure and Atom Numbering
To facilitate the discussion of spectroscopic data, a clear and consistent atom numbering system is essential. The following diagram illustrates the structure of 4-(4-Ethylbenzoyl)isoquinoline with the numbering scheme that will be used throughout this guide.
Caption: Molecular structure and atom numbering of 4-(4-Ethylbenzoyl)isoquinoline.
Predicted Spectroscopic Data
Due to the absence of published experimental spectra for 4-(4-Ethylbenzoyl)isoquinoline, the following data are predicted based on the analysis of structurally similar compounds, including 4-benzylisoquinoline and 4'-ethylacetophenone, and established principles of spectroscopic interpretation.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~9.30 | s | 1H | H1 |
| ~8.60 | s | 1H | H3 |
| ~8.20 | d | 1H | H5 |
| ~8.00 | d | 1H | H8 |
| ~7.85 | d | 2H | H2', H6' |
| ~7.70 | m | 2H | H6, H7 |
| ~7.35 | d | 2H | H3', H5' |
| ~2.75 | q | 2H | Ethyl-CH₂ |
| ~1.30 | t | 3H | Ethyl-CH₃ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~196.0 | C=O |
| ~152.0 | C1 |
| ~148.0 | C4' |
| ~144.0 | C3 |
| ~137.0 | C8a |
| ~135.0 | C1' |
| ~134.0 | C4 |
| ~131.0 | C7 |
| ~130.5 | C2', C6' |
| ~129.0 | C5 |
| ~128.5 | C3', C5' |
| ~128.0 | C6 |
| ~127.0 | C4a |
| ~122.0 | C8 |
| ~29.0 | Ethyl-CH₂ |
| ~15.5 | Ethyl-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Predicted IR Absorption Bands (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2970, ~2870 | Medium | Aliphatic C-H stretch (ethyl group) |
| ~1665 | Strong | C=O stretch (aromatic ketone)[3] |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C ring stretch |
| ~1280 | Medium | C-N stretch |
| ~840 | Strong | p-disubstituted benzene C-H bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 261 | High | [M]⁺ (Molecular Ion) |
| 232 | Medium | [M - C₂H₅]⁺ |
| 156 | Medium | [M - C₇H₇O]⁺ (Loss of ethylbenzoyl radical) |
| 129 | Strong | [C₉H₇N]⁺ (Isoquinoline fragment) |
| 119 | Strong | [C₇H₇O]⁺ (Ethylbenzoyl cation) |
| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following section details the standardized procedures for acquiring high-quality spectroscopic data for 4-(4-Ethylbenzoyl)isoquinoline.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 500 MHz
-
Pulse Program: Standard single-pulse (zg30)
-
Acquisition Time: ~3 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-32
-
Spectral Width: -2 to 12 ppm
-
Temperature: 298 K
¹³C NMR Acquisition:
-
Spectrometer: 125 MHz
-
Pulse Program: Proton-decoupled single-pulse (zgpg30)
-
Acquisition Time: ~1.5 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024-4096
-
Spectral Width: -10 to 220 ppm
-
Temperature: 298 K
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H and ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Perform baseline correction.
Infrared (IR) Spectroscopy
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectrometer: FTIR spectrometer with a diamond ATR accessory
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking.
Mass Spectrometry
Sample Preparation (ESI):
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of ~1-10 µg/mL.
Data Acquisition (ESI-TOF):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Analyzer: Time-of-Flight (TOF)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (N₂): 1-2 Bar
-
Drying Gas (N₂): 8-10 L/min at 200-250 °C
-
Mass Range: m/z 50 - 500
Data Acquisition (EI-GC/MS):
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Inlet: Gas Chromatography (GC)
-
GC Column: A non-polar capillary column (e.g., DB-5ms)
-
Temperature Program: A suitable temperature ramp to ensure elution of the compound.
-
Mass Range: m/z 40 - 400
Data Processing:
-
The instrument software will generate the mass spectrum.
-
Identify the molecular ion peak and major fragment ions.
-
For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.
Data Interpretation
A detailed analysis of the predicted spectra provides a comprehensive structural characterization of 4-(4-Ethylbenzoyl)isoquinoline.
¹H NMR Spectrum
The downfield region of the ¹H NMR spectrum is expected to be dominated by the aromatic protons of the isoquinoline and benzoyl moieties. The most deshielded protons are H1 and H3 of the isoquinoline ring, appearing as singlets due to the absence of adjacent protons. The protons of the benzene ring of the isoquinoline system (H5, H6, H7, H8) will exhibit characteristic splitting patterns (doublets and multiplets). The protons of the 4-ethylbenzoyl group will appear as two doublets (H2', H6' and H3', H5') due to para-substitution. The ethyl group will present a classic quartet for the methylene protons and a triplet for the methyl protons, with a typical coupling constant of ~7.5 Hz.
¹³C NMR Spectrum
The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon at around 196.0 ppm. The aromatic region will display numerous signals corresponding to the carbons of the isoquinoline and benzoyl rings. The chemical shifts of the isoquinoline carbons are influenced by the nitrogen atom and the benzoyl substituent. The ethyl group carbons will appear in the upfield region.
IR Spectrum
The most prominent feature in the IR spectrum will be the strong absorption band around 1665 cm⁻¹, which is characteristic of an aromatic ketone C=O stretching vibration.[3] The conjugation with both the isoquinoline and the ethylphenyl rings lowers the frequency compared to a simple aliphatic ketone. The spectrum will also show characteristic bands for aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching from the ethyl group below 3000 cm⁻¹.
Mass Spectrum
In the mass spectrum, the molecular ion peak [M]⁺ at m/z 261 is expected to be observed with high relative intensity. The fragmentation pattern will likely involve cleavage at the carbonyl group. A prominent fragmentation pathway is the loss of the ethyl group to give a fragment at m/z 232. Another significant fragmentation would be the cleavage of the bond between the carbonyl carbon and the isoquinoline ring, leading to the formation of an isoquinoline cation at m/z 129 and an ethylbenzoyl radical, or the formation of an ethylbenzoyl cation at m/z 119 and an isoquinoline radical. The ethylbenzoyl cation can further fragment to produce the tropylium ion at m/z 91.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of 4-(4-Ethylbenzoyl)isoquinoline.
Caption: A typical workflow for the synthesis, purification, and spectroscopic characterization of 4-(4-Ethylbenzoyl)isoquinoline.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-(4-Ethylbenzoyl)isoquinoline, along with detailed experimental protocols and interpretation guidelines. By leveraging data from analogous structures and fundamental spectroscopic principles, this document serves as a valuable resource for researchers working with this compound and its derivatives. The presented information will aid in the unambiguous identification, purity assessment, and further structural studies of 4-(4-Ethylbenzoyl)isoquinoline, thereby supporting its potential applications in various scientific disciplines.
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PubChem. 4-Benzylisoquinoline. National Center for Biotechnology Information. [Link]
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NIST. Isoquinoline, 1-benzyl-1,2,3,4-tetrahydro-. National Institute of Standards and Technology. [Link]
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ChemAnalyst. 4-Ethylacetophenone 937-30-4. [Link]
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An In-depth Technical Guide to the Solubility and Stability of 4-(4-Ethylbenzoyl)isoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The physicochemical properties of a drug candidate, particularly its solubility and stability, are cornerstones of successful pharmaceutical development. These parameters profoundly influence bioavailability, formulation strategies, and ultimately, therapeutic efficacy and safety. This technical guide provides a comprehensive examination of 4-(4-Ethylbenzoyl)isoquinoline, a molecule of interest within the broader class of isoquinoline derivatives known for their diverse pharmacological activities. While specific experimental data for this particular compound is not extensively available in public literature, this guide synthesizes established principles of medicinal chemistry, leveraging data from analogous structures and outlining robust experimental protocols to empower researchers in their evaluation of this and similar molecules. We will explore the theoretical underpinnings of its solubility and stability, provide detailed, field-proven methodologies for their empirical determination, and discuss the interpretation of the resulting data in the context of drug development.
Introduction: The Significance of Physicochemical Profiling in Drug Discovery
The journey of a promising molecule from a laboratory curiosity to a therapeutic agent is fraught with challenges. A significant portion of these challenges lies in overcoming suboptimal physicochemical properties. Poor aqueous solubility can lead to erratic absorption and low bioavailability, necessitating higher doses that may increase the risk of adverse effects. Chemical instability, on the other hand, can result in the loss of potency, the formation of potentially toxic degradation products, and a shortened shelf life. Therefore, a thorough understanding and empirical characterization of a compound's solubility and stability are not merely regulatory hurdles but are fundamental to rational drug design and development.
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] The introduction of a 4-benzoyl substituent, as in the case of 4-(4-Ethylbenzoyl)isoquinoline, creates a molecular architecture with the potential for a range of biological interactions. However, this substitution also significantly influences its physicochemical behavior. This guide aims to provide a robust framework for investigating these critical properties.
Predicting the Physicochemical Landscape of 4-(4-Ethylbenzoyl)isoquinoline
Based on its constituent moieties—the isoquinoline core and the 4-ethylbenzoyl group—we can make several scientifically grounded predictions about the solubility and stability of 4-(4-Ethylbenzoyl)isoquinoline.
Solubility Profile
The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. For 4-(4-Ethylbenzoyl)isoquinoline, we can anticipate the following:
-
Aqueous Solubility: The parent isoquinoline molecule exhibits low solubility in water.[2][3] The addition of a large, hydrophobic 4-ethylbenzoyl group is expected to further decrease its aqueous solubility. The ethyl group, in particular, contributes to the lipophilicity of the molecule.
-
Organic Solubility: Isoquinoline is known to be soluble in a variety of common organic solvents.[3][4] It is highly probable that 4-(4-Ethylbenzoyl)isoquinoline will demonstrate good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as in alcohols like ethanol and methanol. Its solubility in less polar solvents like acetone and acetonitrile is also expected to be moderate to good.
-
pH-Dependent Solubility: The isoquinoline ring contains a basic nitrogen atom with a pKa of approximately 5.14.[2] This means that in acidic environments (pH < 5), the nitrogen atom will be protonated, forming a cationic species. This salt formation will likely lead to a significant increase in aqueous solubility in acidic media.[4]
A summary of the predicted solubility profile is presented in Table 1.
| Solvent System | Predicted Solubility | Rationale |
| Water (neutral pH) | Low | The hydrophobic nature of the fused aromatic rings and the ethylbenzoyl substituent. |
| Aqueous Acid (e.g., 0.1 N HCl) | Moderate to High | Protonation of the basic nitrogen on the isoquinoline ring leads to salt formation, which is generally more water-soluble.[4] |
| Aqueous Base (e.g., 0.1 N NaOH) | Low | The molecule is expected to remain in its neutral, less soluble form. |
| Dimethyl Sulfoxide (DMSO) | High | A polar aprotic solvent capable of dissolving a wide range of organic molecules. |
| Ethanol | Moderate to High | A polar protic solvent that can engage in hydrogen bonding and effectively solvate the molecule. |
| Acetonitrile | Moderate | A polar aprotic solvent with a lower dielectric constant than DMSO. |
Table 1: Predicted Solubility Profile of 4-(4-Ethylbenzoyl)isoquinoline
Stability Profile and Potential Degradation Pathways
The stability of 4-(4-Ethylbenzoyl)isoquinoline will be influenced by its susceptibility to hydrolysis, oxidation, and photolysis.
-
Hydrolytic Stability: The amide and ester functional groups are most susceptible to hydrolysis. 4-(4-Ethylbenzoyl)isoquinoline lacks these groups. The ketone linkage is generally stable to hydrolysis under neutral conditions but can be susceptible to cleavage under harsh acidic or basic conditions, although this is less common. The ether linkage in alkoxy-substituted analogs is also generally stable.
-
Oxidative Stability: The isoquinoline ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides.[5] The ethyl group on the benzoyl ring could also be a site for oxidative degradation.
-
Photostability: Aromatic systems, particularly those with carbonyl groups like the benzophenone moiety, can be sensitive to photodegradation upon exposure to UV light. This can lead to the formation of radical species and subsequent degradation products.
Experimental Determination of Solubility
Empirical determination of solubility is crucial and should be performed early in the drug development process. The two most common types of solubility assays are kinetic and thermodynamic solubility.
Kinetic Solubility Assay
This high-throughput method is ideal for early discovery screening. It measures the solubility of a compound from a DMSO stock solution when introduced into an aqueous buffer.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 4-(4-Ethylbenzoyl)isoquinoline in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Shake the plate at room temperature for a defined period (e.g., 2 hours).
-
Analysis: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method such as HPLC-UV or LC-MS/MS. The highest concentration at which no precipitate is observed is reported as the kinetic solubility.
Thermodynamic Solubility Assay
This method measures the equilibrium solubility of a compound in its solid state and is considered the "gold standard."
-
Sample Preparation: Add an excess amount of solid 4-(4-Ethylbenzoyl)isoquinoline to a vial containing a known volume of the desired solvent (e.g., water, buffer at various pH values, organic solvents).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the suspension to separate the solid from the saturated solution.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Figure 1: Workflow for Kinetic Solubility Assay.
Stability Assessment and Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[6] These studies involve subjecting the compound to stress conditions that are more severe than those encountered during accelerated stability testing.[7]
Design of Forced Degradation Studies
The goal of forced degradation is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at a sufficient level for detection and characterization without completely degrading the parent compound.
-
Acidic Conditions: Treat a solution of 4-(4-Ethylbenzoyl)isoquinoline in a suitable solvent (e.g., acetonitrile/water) with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C).
-
Basic Conditions: Treat a solution of the compound with 0.1 N NaOH and heat at a controlled temperature.
-
Neutral Conditions: Reflux the compound in water.
Treat a solution of the compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
Expose a solid sample of the compound to dry heat at an elevated temperature (e.g., 80°C).
Development of a Stability-Indicating HPLC Method
A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, that can separate the parent compound from all its degradation products.
-
Column Selection: A reversed-phase C18 column is a common starting point.
-
Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase can be adjusted to optimize the separation.
-
Detection: UV detection at a wavelength where the parent compound and the degradation products have significant absorbance is used. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Validation: The developed method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
Figure 2: Forced Degradation Study Workflow.
Conclusion
A comprehensive understanding of the solubility and stability of 4-(4-Ethylbenzoyl)isoquinoline is paramount for its successful development as a potential therapeutic agent. This guide has provided a predictive framework based on its chemical structure and detailed, actionable protocols for the empirical determination of these critical physicochemical properties. By systematically evaluating its solubility in various media and its degradation profile under a range of stress conditions, researchers can make informed decisions regarding formulation strategies, analytical method development, and the overall progression of this and other novel isoquinoline derivatives in the drug discovery pipeline. The principles and methodologies outlined herein serve as a robust foundation for the rigorous scientific evaluation necessary to unlock the full therapeutic potential of this promising class of compounds.
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Ataman Kimya. (n.d.). ISOQUINOLINE. Retrieved from [Link]
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Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Discovery of Novel Isoquinoline Derivatives for Cancer Research
Introduction: The Enduring Promise of the Isoquinoline Scaffold
The history of medicine is deeply intertwined with natural products, and few molecular frameworks have proven as persistently fruitful as the isoquinoline scaffold. This heterocyclic aromatic compound, consisting of a benzene ring fused to a pyridine ring, is the core of numerous plant-derived alkaloids that have been used in traditional medicine for centuries.[1] Modern biomedical research has since validated the potent anticancer properties of many of these natural alkaloids, including berberine, noscapine, and sanguinarine.[1] Their mechanisms of action are diverse, ranging from the induction of apoptosis (programmed cell death) and cell cycle arrest to the inhibition of critical enzymes and epigenetic modulation.[1][2]
However, natural alkaloids often present challenges in drug development, including limited bioavailability, off-target toxicity, and difficulties in large-scale synthesis. This has catalyzed a paradigm shift towards the rational design and synthesis of novel isoquinoline derivatives. By using the natural product as a starting point—a "privileged scaffold"—we can systematically modify its structure to enhance potency, improve selectivity, and overcome resistance mechanisms. This guide provides a comprehensive technical overview of the modern workflow for discovering and validating the next generation of isoquinoline-based anticancer agents, from synthetic strategy to mechanistic elucidation.
Section 1: Synthetic Strategies for Generating Chemical Diversity
The foundation of any drug discovery program is the ability to create a diverse library of candidate molecules. For isoquinoline derivatives, chemists have a rich toolbox of reactions, from century-old classics to modern catalytic methods.
Classical Cyclization Reactions
The construction of the core isoquinoline ring system is paramount. Two of the most reliable and time-honored methods are the Bischler-Napieralski and Pictet-Spengler reactions.
-
Bischler-Napieralski Reaction: This reaction involves the intramolecular electrophilic aromatic substitution of β-arylethylamides, typically using a strong dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[3][4] The product is a 3,4-dihydroisoquinoline, which can be easily oxidized to the fully aromatic isoquinoline.[3] The reaction is particularly effective when the aromatic ring is activated with electron-donating groups.[3]
-
Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.[5] Like the Bischler-Napieralski reaction, the resulting scaffold can be oxidized if the aromatic derivative is desired.
The enduring utility of these reactions lies in their reliability and the commercial availability of a wide range of starting materials, making them workhorses for foundational library synthesis.[4][5]
Modern Synthetic Methodologies
While classic methods are robust, modern drug discovery demands greater efficiency, diversity, and greener processes. Recent advances have focused on:
-
Transition-Metal Catalysis: Palladium, ruthenium, and copper catalysts have enabled novel C-H activation and annulation strategies, allowing for the construction of complex isoquinoline cores under milder conditions and with greater functional group tolerance.[6][7]
-
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times for classical methods like the Bischler-Napieralski reaction from hours to minutes, accelerating the pace of library production.[8]
-
Multi-Component Reactions (MCRs): These elegant reactions combine three or more starting materials in a single step to generate complex products. MCRs are highly efficient and ideal for building large, diverse libraries of isoquinoline derivatives with varied substitution patterns.[7]
The choice of synthetic strategy is a critical decision. The rationale for selecting a multi-component, transition-metal-catalyzed approach, for example, would be driven by the need to rapidly explore a wide chemical space around the isoquinoline core, a task for which traditional, linear synthetic routes are less suited.
Section 2: The Workflow of Discovery and Initial Validation
Once a library of novel derivatives has been synthesized, the process of identifying promising "hit" compounds begins. This follows a logical, multi-stage funneling approach designed to efficiently screen thousands of compounds down to a few lead candidates.
Caption: A typical workflow for anticancer drug discovery.
High-Throughput In Vitro Cytotoxicity Screening
The first biological evaluation is a broad screen for cytotoxicity against a panel of human cancer cell lines. The goal is to identify compounds that inhibit cancer cell growth or viability.[9] Colorimetric assays like the MTT and Sulforhodamine B (SRB) assays are the industry standard for this purpose due to their robustness, scalability, and cost-effectiveness.[10][11]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells.[11] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT reagent to a purple formazan product, which can be quantified spectrophotometrically.[12]
-
SRB (Sulforhodamine B) Assay: This assay measures total cellular protein content.[12] SRB is a bright pink dye that binds to basic amino acids in cellular proteins under acidic conditions.[12] The amount of bound dye is proportional to the number of cells.
It is considered best practice to use multiple, complementary assays to confirm initial hits and rule out artifacts.[12] A compound might interfere with the MTT reduction process, for example, giving a false positive result that would not be replicated in an SRB assay.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is a self-validating system when appropriate controls are included.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized isoquinoline derivatives in culture medium. The concentration range should be wide (e.g., 0.01 µM to 100 µM) to capture the full dose-response curve. Remove the old medium from the cells and add the compound-containing medium.
-
Controls (Critical): Include wells with untreated cells (negative control), cells treated with vehicle only (e.g., 0.1% DMSO), and cells treated with a known cytotoxic drug like Doxorubicin (positive control).
-
-
Incubation: Incubate the plates for 48-72 hours. The rationale for this duration is to allow for at least two cell doubling times, ensuring that effects on cell proliferation are observable.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot viability versus log concentration and use non-linear regression to determine the IC₅₀ value—the concentration of the compound that inhibits cell growth by 50%.[12]
Data Presentation and Hit Selection
The output of the initial screen is a large dataset of IC₅₀ values. Organizing this data in a clear, tabular format is essential for identifying promising "hit" compounds.
| Compound ID | Scaffold Type | R¹ Substituent | R² Substituent | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. HCT116 (Colon) |
| ISO-001 | Tetrahydroisoquinoline | -H | 4-Cl-Ph | >100 | >100 | >100 |
| ISO-002 | Isoquinoline | -OCH₃ | -H | 45.2 | 68.1 | 55.9 |
| ISO-003 | Isoquinoline | -OCH₃ | 4-Cl-Ph | 5.8 | 8.3 | 7.1 |
| ISO-004 | Isoquinoline | -OH | 4-Cl-Ph | 12.4 | 15.6 | 13.9 |
| ISO-005 | Isoquinoline | -OCH₃ | 3,4-diCl-Ph | 1.2 | 2.5 | 1.9 |
| Doxorubicin | (Positive Control) | - | - | 0.05 | 0.08 | 0.06 |
Table 1: Representative cytotoxicity data for a hypothetical series of isoquinoline derivatives.
From this table, compounds ISO-003 and ISO-005 would be selected as initial hits for further investigation due to their significantly lower IC₅₀ values compared to other derivatives.
Section 3: Elucidating the Mechanism of Action (MoA)
Identifying a compound's molecular target is the most critical step in translating a "hit" into a viable drug candidate. Isoquinoline derivatives are known to act through a variety of mechanisms.[13]
Common Anticancer Mechanisms of Isoquinolines:
-
Inhibition of Topoisomerases: Many isoquinolines function as topoisomerase "poisons."[2] Topoisomerases (Topo I and Topo II) are essential enzymes that resolve DNA supercoiling during replication.[14][15] Inhibitors trap the enzyme-DNA complex in a transient state where the DNA is cleaved, preventing re-ligation and leading to lethal double-strand breaks and apoptosis.[14][16]
-
Microtubule Disruption: Compounds like noscapine bind to tubulin, disrupting the dynamics of microtubule polymerization, which is essential for forming the mitotic spindle during cell division.[1] This leads to mitotic arrest and subsequent apoptosis.
-
Kinase Inhibition: The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is often hyperactivated in cancer.[13] Several isoquinoline derivatives have been shown to inhibit key kinases within this pathway.
-
Induction of Apoptosis: Many derivatives trigger apoptosis through the intrinsic (mitochondrial) pathway by altering the balance of pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2, Bcl-xL) proteins.[1]
Case Study: A Topoisomerase I Inhibitor
Let's hypothesize that our hit compound, ISO-005, functions as a Topoisomerase I (Topo I) inhibitor. The mechanistic cascade would proceed as follows: The drug stabilizes the covalent complex between Topo I and DNA, where the enzyme has created a single-strand nick.[6] This prevents the re-ligation step.[14] When a replication fork collides with this trapped complex, the single-strand break is converted into a permanent, lethal double-strand break. This DNA damage activates sensor proteins like ATM and ATR, which in turn phosphorylate and activate the tumor suppressor p53. Activated p53 transcriptionally upregulates pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, caspase activation, and ultimately, apoptosis.
Caption: MoA pathway for a hypothetical Topo I inhibitor.
Section 4: Structure-Activity Relationship (SAR) Guided Optimization
The MoA study provides a biological context for the activity observed. The next phase, SAR, links specific chemical structures to that biological activity.[17] This is an iterative process where chemists synthesize new analogs based on the most promising hits, and biologists test them to see if the changes improved activity. The goal is to build a detailed understanding of which parts of the molecule are essential for its function.
Let's return to our hypothetical data set. Comparing ISO-003 and ISO-005, we see that changing the phenyl substituent from mono-chloro (4-Cl-Ph) to di-chloro (3,4-diCl-Ph) increased potency by nearly 5-fold (IC₅₀ from 5.8 µM down to 1.2 µM). Comparing ISO-003 and ISO-004 shows that a methoxy group (-OCH₃) at R¹ is superior to a hydroxyl group (-OH).
| Structural Feature | Observation | Implication for Next Synthesis Round |
| Isoquinoline Core | Aromatized isoquinoline (ISO-003) is far more active than the saturated tetrahydroisoquinoline (ISO-001). | The planar, aromatic core is likely essential for target binding (e.g., DNA intercalation). Focus on aromatic derivatives. |
| R¹ Substituent | Methoxy (-OCH₃) at R¹ (ISO-003) is more potent than hydroxyl (-OH) (ISO-004). | The -OH may be a metabolic liability or less favorable for binding. Explore other small, electron-donating alkoxy groups. |
| R² Substituent | Activity increases with halogenation on the phenyl ring: -H < 4-Cl < 3,4-diCl. | The phenyl group likely sits in a hydrophobic pocket of the target protein. Synthesize analogs with 3,4,5-triCl, 4-CF₃, and 4-Br substitutions to probe this further. |
Table 2: Example of a Structure-Activity Relationship (SAR) table.
This SAR analysis provides clear, data-driven directives for the next round of chemical synthesis, guiding the project toward compounds with enhanced potency and potentially improved drug-like properties.
Section 5: Future Outlook
The discovery of novel isoquinoline derivatives continues to be a vibrant area of cancer research. The integration of advanced technologies is accelerating progress:
-
Computational Chemistry: In silico docking and molecular dynamics can predict how a newly designed derivative will bind to its target protein, helping to prioritize which compounds to synthesize.
-
Targeted Delivery: To reduce systemic toxicity, isoquinoline derivatives can be encapsulated in delivery vehicles like liposomes conjugated with antibodies or ligands (e.g., transferrin) that specifically target receptors overexpressed on cancer cells.[9]
-
Combination Therapies: Isoquinolines that poison Topoisomerase I, for instance, create DNA damage. They may have powerful synergistic effects when combined with drugs that inhibit DNA repair pathways (e.g., PARP inhibitors), creating a multi-pronged attack on the cancer cell.
Conclusion
The journey from a natural product scaffold to a clinical drug candidate is a complex, multidisciplinary endeavor. The isoquinoline nucleus remains one of the most validated and promising starting points in oncology drug discovery. Through a systematic process of rational design, efficient synthesis, rigorous biological screening, and detailed mechanistic studies, researchers can unlock the full potential of this privileged scaffold. The iterative cycle of synthesis, testing, and analysis, grounded in a deep understanding of chemical causality and biological response, is the engine that drives the discovery of safer and more effective cancer therapies.
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The Ascendant Scaffold: Unlocking the Therapeutic Promise of 4-Substituted Isoquinolines
A Technical Guide for Drug Discovery & Development Professionals
Abstract
The isoquinoline core, a privileged scaffold in medicinal chemistry, has long been a focal point for the development of novel therapeutics. Among its myriad derivatives, those bearing substituents at the C4-position have emerged as a particularly promising class, demonstrating a remarkable breadth of pharmacological activities. This guide provides an in-depth exploration of the therapeutic potential of 4-substituted isoquinolines, delving into their synthesis, mechanisms of action across various disease states, and structure-activity relationships. We will traverse the landscape of their anticancer, antimalarial, anti-inflammatory, and neuroprotective properties, supported by quantitative data and detailed experimental insights, to equip researchers and drug development professionals with a comprehensive understanding of this versatile chemical space.
The Strategic Advantage of C4-Substitution: A Gateway to Diverse Bioactivity
The unique positioning of the C4-substituent on the isoquinoline ring system imparts distinct electronic and steric properties that profoundly influence molecular interactions with biological targets. This strategic placement allows for the fine-tuning of a compound's pharmacological profile, often leading to enhanced potency, selectivity, and favorable pharmacokinetic properties. The diverse array of functionalities that can be introduced at this position has unlocked a wide spectrum of therapeutic applications, ranging from oncology to infectious diseases and neurological disorders.
Anticancer Potential: Targeting the Machinery of Malignancy
4-Substituted isoquinolines have demonstrated significant promise as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, targeting key cellular processes essential for tumor growth and survival.
Mechanism of Action: Disrupting Cellular Homeostasis
A primary mechanism of action for several anticancer 4-substituted isoquinolines is the disruption of microtubule dynamics. By interfering with the polymerization of tubulin, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis.[1] Another key target is topoisomerase I, an enzyme crucial for DNA replication and repair. Inhibition of this enzyme leads to DNA damage and subsequent cell death.[2]
Quantitative Efficacy of 4-Substituted Isoquinolines in Oncology
The cytotoxic potential of these compounds has been quantified against various cancer cell lines, with several derivatives exhibiting potent activity.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6b | NSCLC-N16-L16 (Non-small cell lung cancer) | 44.0 | [3] |
| 6c | NSCLC-N16-L16 (Non-small cell lung cancer) | 35.6 | [3] |
| Compound 66 | MCF-7 (Breast cancer) | 0.019-0.042 | [4] |
| Compound 66 | HL-60 (Leukemia) | 0.019-0.042 | [4] |
| Compound 66 | HCT-116 (Colon cancer) | 0.019-0.042 | [4] |
| Compound 66 | HeLa (Cervical cancer) | 0.019-0.042 | [4] |
| PD9-11, PD13-15 | Prostate, Breast, Colon Cancer Cell Lines | 1-3 | [5] |
Signaling Pathway Perturbation: A Visual Representation
The anticancer activity of certain 4-substituted isoquinolines can be attributed to their ability to interfere with critical signaling pathways, such as the NF-κB pathway, which is pivotal in regulating inflammation, cell survival, and proliferation.
Figure 1. Inhibition of the NF-κB signaling pathway.
Antimalarial Activity: A Renewed Assault on a Persistent Parasite
The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of novel antimalarial agents. 4-Aminoquinolines have historically been a cornerstone of antimalarial therapy, and modern derivatives continue to show promise.[6]
Mechanism of Action: Disrupting Heme Detoxification
A primary mechanism of action for 4-aminoquinoline-based antimalarials is the inhibition of hemozoin formation in the parasite's digestive vacuole.[7] During the intraerythrocytic stage, the parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. 4-Aminoquinolines are thought to interfere with this polymerization process, leading to the accumulation of toxic heme and subsequent parasite death.[7]
Quantitative Efficacy of 4-Substituted Isoquinolines in Malarial Treatment
Several novel 4-aminoquinoline analogues have demonstrated potent antimalarial activity against both chloroquine-sensitive and -resistant strains of P. falciparum.
| Compound ID | P. falciparum Strain | IC50 (ng/mL) | Reference |
| Mono-Mannich base 1a | D6 (CQ-sensitive) | 0.3 | [8] |
| Mono-Mannich base 1a | W2 (CQ-resistant) | 0.3 | [8] |
| Mono-Mannich base 1a | TM91C235 (CQ-resistant) | 0.3 | [8] |
| Isotebuquine analogues | D6, W2, TM91C235 | 0.3-120 | [8] |
Anti-inflammatory Effects: Modulating the Immune Response
Chronic inflammation is a hallmark of numerous diseases, and the NF-κB signaling pathway is a key regulator of the inflammatory response.[9] Certain 4-substituted isoquinolines have been identified as potent inhibitors of this pathway.
Mechanism of Action: Quelling the Inflammatory Cascade
By inhibiting the IκB kinase (IKK) complex, these compounds prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[9] This blockade of NF-κB activation leads to a downstream reduction in the expression of pro-inflammatory cytokines and other mediators.
Quantitative Efficacy of 4-Substituted Isoquinolines in Inflammation
The anti-inflammatory potential of these compounds has been demonstrated through the inhibition of nitric oxide (NO) release and NF-κB activity.
| Compound ID | Assay | IC50 | Reference |
| Compound 51 | NO Release Inhibition | 3.1 ± 1.1 µM | [9] |
| Compound 51 | NF-κB Activity Inhibition | 172.2 ± 11.4 nM | [9] |
| Compound 35 | NO Release Inhibition | 4.2 µM | [9] |
| Compound 35 | NF-κB Activity Inhibition | 206.5 nM | [9] |
Neuroprotective Properties: Shielding the Central Nervous System
Neurodegenerative diseases represent a significant and growing healthcare challenge. Isoquinoline alkaloids have shown promise in providing neuroprotection through various mechanisms.[10][11]
Mechanism of Action: A Multifaceted Defense
The neuroprotective effects of certain tetrahydroisoquinolines are attributed to their ability to scavenge free radicals and to antagonize the glutamatergic system, thereby reducing excitotoxicity.[12] These actions help to mitigate neuronal damage and promote cell survival in the face of oxidative stress and other insults.
Synthesis of 4-Substituted Isoquinolines: Building the Core Scaffold
A variety of synthetic strategies have been developed to access the 4-substituted isoquinoline core, ranging from classical methods to modern catalytic approaches.
Classical Synthetic Routes
Traditional methods for isoquinoline synthesis include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. While foundational, these methods often require harsh conditions and may have limited substrate scope.
Modern Synthetic Methodologies
More contemporary approaches offer greater efficiency and versatility. Palladium-catalyzed reactions, such as the Heck reaction, have proven effective for introducing substituents at the C4 position.[3] Microwave-assisted synthesis has also emerged as a powerful tool for accelerating reaction times and improving yields.[13] A versatile method involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles, followed by in situ trapping with various electrophiles to afford a diverse array of highly substituted isoquinolines.[14]
Representative Synthetic Protocol: Heck Reaction for C4-Substitution
A general procedure for the synthesis of C4-substituted isoquinolines via a Heck reaction is as follows:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), combine 4-bromoisoquinoline, the desired acrylate ester (1.2 equivalents), palladium(II) acetate (0.05 equivalents), and a suitable phosphine ligand (e.g., triphenylphosphine, 0.1 equivalents) in a degassed solvent such as acetonitrile or DMF.
-
Base Addition: Add a base, typically a tertiary amine like triethylamine (2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 to 120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4-substituted isoquinoline.
Figure 2. General workflow for Heck reaction synthesis.
Future Perspectives and Conclusion
The therapeutic potential of 4-substituted isoquinolines is vast and continues to be an active area of research. The versatility of the isoquinoline scaffold, coupled with the strategic importance of the C4-position, provides a fertile ground for the design and discovery of novel drug candidates. Future efforts will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of existing lead compounds, exploring novel biological targets, and advancing promising candidates into clinical development. The continued exploration of this chemical class holds the promise of delivering next-generation therapies for a range of debilitating diseases.
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- 14. A Versatile Synthesis of Substituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Evaluating 4-(4-Ethylbenzoyl)isoquinoline in a Kinase Inhibition Assay
Introduction: The Quest for Novel Kinase Inhibitors
Protein kinases are a large and diverse family of enzymes that play a critical role in regulating a vast array of cellular processes, including signal transduction, cell growth, and differentiation.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus of drug discovery efforts.[2] The development of small molecule kinase inhibitors has revolutionized targeted therapy, yet the search for novel, potent, and selective inhibitors continues.[3]
The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[4] This raises the possibility that novel isoquinoline derivatives, such as 4-(4-Ethylbenzoyl)isoquinoline, may exhibit inhibitory activity against one or more kinases. The characterization of such novel compounds requires a systematic and rigorous approach to determine their potential as kinase inhibitors.[5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the kinase inhibitory potential of a novel compound, using 4-(4-Ethylbenzoyl)isoquinoline as an illustrative example. We will delve into the principles of common kinase assay platforms, provide detailed protocols for determining inhibitory activity, and discuss the critical aspects of data analysis and interpretation.
Navigating the Landscape of Kinase Assays: A Comparative Overview
The first step in characterizing a potential kinase inhibitor is to select an appropriate assay format. The choice of assay technology depends on several factors, including the specific kinase of interest, the availability of reagents, the required throughput, and the laboratory's instrumentation capabilities.[2][6] Here, we compare three widely used non-radioactive, homogeneous assay formats.
| Assay Technology | Principle | Advantages | Considerations |
| Luminescence-Based (e.g., Kinase-Glo®) | Measures the depletion of ATP in the kinase reaction. The remaining ATP is used by luciferase to generate a luminescent signal, which is inversely proportional to kinase activity.[7] | Universal for any ATP-dependent kinase, high sensitivity, simple "add-and-read" format, excellent for high-throughput screening (HTS).[7][8] | Indirect measurement of phosphorylation. Potential for interference from compounds that affect luciferase activity or ATP levels.[9] |
| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a fluorescently labeled substrate upon phosphorylation. When a small fluorescent peptide is phosphorylated and binds to a larger antibody, its rotation slows, increasing the polarization of the emitted light.[10] | Homogeneous, "mix-and-read" format.[11] Provides a direct measure of substrate binding/modification.[12] | Requires a specific fluorescently labeled substrate and a phosphospecific antibody. Can be susceptible to interference from fluorescent compounds.[6] The change in molecular size upon phosphorylation must be significant.[11] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) (e.g., HTRF®) | A donor fluorophore (e.g., Europium cryptate) on a phosphospecific antibody and an acceptor fluorophore on the substrate are brought into proximity upon phosphorylation, resulting in an energy transfer and a specific FRET signal.[13][14] | High sensitivity and low background due to time-resolved detection.[15] Ratiometric measurement minimizes interference.[13] Suitable for a wide range of kinases and substrates.[15] | Requires specific labeled antibodies and substrates. Can be more expensive than other methods. |
Experimental Design and Workflow
A systematic approach is crucial for the successful characterization of a novel kinase inhibitor. The following workflow outlines the key stages, from initial assay setup to the determination of the compound's potency.
Caption: General workflow for kinase inhibitor characterization.
Detailed Protocol: Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)
This protocol provides a detailed, step-by-step methodology for determining the inhibitory potential of 4-(4-Ethylbenzoyl)isoquinoline against a specific kinase using the ADP-Glo™ luminescence-based assay, which measures the amount of ADP produced.[16]
I. Reagent Preparation
-
Kinase Buffer: Prepare a suitable kinase reaction buffer. A generic buffer could be 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT. The optimal buffer conditions may vary depending on the specific kinase.
-
ATP Solution: Prepare a stock solution of ATP in nuclease-free water. The final concentration in the assay should be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[17]
-
Kinase Solution: Dilute the kinase enzyme to the desired working concentration in kinase buffer. The optimal concentration should be determined empirically through an enzyme titration experiment to ensure the reaction is in the linear range.
-
Substrate Solution: Prepare the kinase substrate at the desired concentration in the kinase buffer.
-
Test Compound (4-(4-Ethylbenzoyl)isoquinoline): Prepare a stock solution of 4-(4-Ethylbenzoyl)isoquinoline in 100% DMSO. Create a serial dilution of the compound in DMSO, and then further dilute in kinase buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%, as higher concentrations can inhibit kinase activity.[2]
-
Control Inhibitor: Prepare a known inhibitor for the target kinase as a positive control.
II. Assay Procedure (384-well plate format)
-
Compound Dispensing: Add 1 µL of the serially diluted 4-(4-Ethylbenzoyl)isoquinoline, control inhibitor, or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Kinase Addition: Add 2 µL of the diluted kinase enzyme to all wells except the "no enzyme" control wells. Add 2 µL of kinase buffer to the "no enzyme" wells.
-
Initiation of Kinase Reaction: Add 2 µL of the substrate/ATP mixture to all wells to start the reaction. The final reaction volume is 5 µL.
-
Incubation: Incubate the plate at room temperature for the desired time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).
-
Stopping the Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.[16] Incubate for 40 minutes at room temperature.[16]
-
ADP to ATP Conversion and Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides the luciferase/luciferin components to generate a luminescent signal.[16] Incubate for 30 minutes at room temperature.[16]
-
Data Acquisition: Measure the luminescence signal using a plate reader.
III. Data Analysis and IC₅₀ Determination
-
Calculate Percent Inhibition:
-
The "high" signal (0% inhibition) corresponds to the DMSO control wells (maximum kinase activity).
-
The "low" signal (100% inhibition) can be from wells with a high concentration of the control inhibitor or "no enzyme" controls.
-
Percent Inhibition = 100 x (1 - (Signal_compound - Signal_low) / (Signal_high - Signal_low))
-
-
Generate Dose-Response Curve: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC₅₀ value, which is the concentration of the inhibitor that reduces kinase activity by 50%.[18]
Example Data Presentation
The results of the IC₅₀ determination for 4-(4-Ethylbenzoyl)isoquinoline and a control inhibitor can be summarized in a table.
| Compound | Target Kinase | IC₅₀ (nM) |
| 4-(4-Ethylbenzoyl)isoquinoline | Kinase X | [Experimental Value] |
| Control Inhibitor (e.g., Staurosporine) | Kinase X | [Experimental Value] |
Principles of Alternative Assay Formats
Fluorescence Polarization (FP) Kinase Assay
This assay measures the binding of a fluorescently labeled peptide substrate to a phosphospecific antibody.
Caption: Principle of a Fluorescence Polarization kinase assay.
In the presence of an inhibitor, phosphorylation is reduced, resulting in a lower FP signal.
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This assay relies on the proximity of a donor and acceptor fluorophore upon phosphorylation of a substrate.[15]
Caption: Principle of an HTRF® kinase assay.
Inhibition of the kinase prevents the formation of the immunocomplex, leading to a loss of the FRET signal.
Mechanism of Action: ATP Competition Assay
To determine if 4-(4-Ethylbenzoyl)isoquinoline acts as an ATP-competitive inhibitor, the IC₅₀ determination can be repeated at multiple ATP concentrations.[19] If the compound is ATP-competitive, its apparent IC₅₀ value will increase as the concentration of ATP increases.[7] This is because the inhibitor and ATP are competing for the same binding site on the kinase.
Conclusion
The protocols and principles outlined in this guide provide a robust framework for the initial characterization of novel compounds, such as 4-(4-Ethylbenzoyl)isoquinoline, as potential kinase inhibitors. By carefully selecting the appropriate assay, optimizing experimental conditions, and performing rigorous data analysis, researchers can confidently determine the inhibitory potency of new chemical entities. This systematic approach is a critical step in the drug discovery pipeline, enabling the identification and advancement of promising therapeutic candidates.
References
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BMG LABTECH. (2020-09-01). Kinase assays. [Link]
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Reaction Biology. (2024-05-30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
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Vogel, K. W., et al. (2012-05-01). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
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Celtarys Research. (2025-08-14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
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International Centre for Kinase Profiling. Services | ATP Competition Assay. [Link]
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Ghoneim, K. S., et al. (2025-10-14). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. National Institutes of Health. [Link]
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ResearchGate. Determination of the IC50 values of a panel of CDK9 inhibitors against.... [Link]
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Molecular Devices. Fluorescence Polarization (FP). [Link]
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ACS Publications. (2011-08-08). Identification and Characterization of a Novel Integrin-Linked Kinase Inhibitor. Journal of Medicinal Chemistry. [Link]
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Nolan, J. P., et al. (2018-09-25). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC - NIH. [Link]
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Molecular Devices. Time-Resolved Fluorescence TRF / TR-FRET (HTRF). [Link]
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PubMed Central (PMC). (2011-09-22). Identification and characterization of a novel integrin-linked kinase inhibitor. [Link]
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PubMed Central (PMC). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. [Link]
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National Institutes of Health. Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment. [Link]
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ResearchGate. (2016-01-08). Comprehensive characterization of the Published Kinase Inhibitor Set. [Link]
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ResearchGate. (2025-08-06). Fluorescence detection techniques for protein kinase assay. [Link]
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protocols.io. (2018-06-26). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. [Link]
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PubMed Central (PMC). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. [Link]
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Reaction Biology. (2024-07-02). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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PubMed Central (PMC). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. [Link]
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PubMed Central (PMC). Development of a HTRF® Kinase Assay for Determination of Syk Activity. [Link]
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Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]
-
Creative Diagnostics. Kinase Activity Assay. [Link]
-
PubMed. Synthesis and inhibitory activity of 4-alkynyl and 4-alkenylquinazolines: identification of new scaffolds for potent EGFR tyrosine kinase inhibitors. [Link]
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BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]
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Frontiers. Computational methods for analysis and inference of kinase/inhibitor relationships. [Link]
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Oxford Academic. Computational analysis of kinase inhibitor selectivity using structural knowledge. [Link]
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PubMed. Novel synthetic isoquinolino[5,4-ab]phenazines: inhibition toward topoisomerase I, antitumor and DNA photo-cleaving activities. [Link]
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PubMed Central (PMC). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. [Link]
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PubMed Central (PMC). (2023-02-22). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. [Link]
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Celtarys Research. HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR. [Link]
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BMG LABTECH. Fluorescence Polarization Detection. [Link]
-
Digital WPI. (2005-12-15). KINASE CHARACTERIZATION AND HTRF ASSAY DEVELOPMENT. [Link]
-
ResearchGate. (2018-04-26). IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. [Link]
-
MDPI. (2026-01-25). Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization. [Link]
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Flow cytometry protocol for apoptosis assay with 4-(4-Ethylbenzoyl)isoquinoline
Application Note & Protocol
Multiparametric Flow Cytometry Analysis of Apoptosis Induced by 4-(4-Ethylbenzoyl)isoquinoline
Introduction: Unraveling Cell Fate with Flow Cytometry
Apoptosis, or programmed cell death, is a fundamental process essential for tissue homeostasis and development. Its dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders. Consequently, the accurate detection and quantification of apoptosis are critical in biomedical research and drug development. Flow cytometry stands out as a powerful technique for apoptosis analysis, enabling the high-throughput, multiparametric interrogation of individual cells within a heterogeneous population.[1][2][3] This application note provides a detailed protocol for assessing apoptosis induced by the novel compound 4-(4-Ethylbenzoyl)isoquinoline, leveraging a multiparametric flow cytometry approach.
While the precise mechanism of 4-(4-Ethylbenzoyl)isoquinoline is under investigation, related isoquinoline derivatives have been shown to induce apoptosis through pathways involving caspase activation and mitochondrial dysfunction.[4][5][6] Therefore, this guide will focus on a comprehensive strategy to simultaneously evaluate key apoptotic markers: phosphatidylserine (PS) externalization, caspase activation, and mitochondrial membrane potential (ΔΨm).
Scientific Rationale: A Multi-faceted Approach to Apoptosis Detection
A robust apoptosis assay should not rely on a single marker. Apoptosis is a dynamic process with a well-defined sequence of events.[3][7] By simultaneously measuring multiple parameters, we can gain deeper insights into the kinetics and mechanisms of cell death induced by 4-(4-Ethylbenzoyl)isoquinoline.
-
Annexin V: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8][9][10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[8][11][12]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that is impermeant to live and early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for their identification.[8]
-
Caspase Activation: Caspases are a family of proteases that are central to the execution of apoptosis.[13][14][15] We will focus on the initiator caspase-9 (associated with the intrinsic, mitochondrial pathway) and the executioner caspase-3.[13][16] Fluorochrome-labeled inhibitors of caspases (FLICA) are cell-permeable and bind covalently to active caspases, providing a direct measure of their activity.[1]
-
Mitochondrial Membrane Potential (ΔΨm): The loss of mitochondrial membrane potential is a key event in the intrinsic pathway of apoptosis.[17][18] Potentiometric dyes, such as Tetramethylrhodamine, Ethyl Ester (TMRE), accumulate in healthy mitochondria with high ΔΨm. A decrease in TMRE fluorescence indicates mitochondrial depolarization, an early hallmark of apoptosis.[1]
Experimental Workflow
The following diagram illustrates the overall experimental workflow for assessing apoptosis induced by 4-(4-Ethylbenzoyl)isoquinoline.
Caption: Experimental workflow for apoptosis analysis.
Detailed Protocols
I. Cell Culture and Treatment
-
Cell Seeding: Seed the cells of interest (e.g., Jurkat, HeLa) in appropriate culture vessels at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of 4-(4-Ethylbenzoyl)isoquinoline in a suitable solvent (e.g., DMSO). Further dilute the compound in a complete culture medium to the desired final concentrations.
-
Treatment: Treat the cells with a range of concentrations of 4-(4-Ethylbenzoyl)isoquinoline. It is crucial to include the following controls:
-
Untreated Control: Cells cultured in medium alone.
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compound.
-
Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., staurosporine or etoposide).
-
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours) to assess the kinetics of apoptosis induction.
II. Multiparametric Staining for Flow Cytometry
Reagents and Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
FLICA Caspase-9 Assay Kit (e.g., with a red fluorescent probe)
-
FLICA Caspase-3/7 Assay Kit (e.g., with a far-red fluorescent probe)
-
TMRE (Tetramethylrhodamine, Ethyl Ester)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Staining Protocol:
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into centrifuge tubes.
-
For adherent cells, aspirate the medium (which may contain detached apoptotic cells) and combine it with cells detached using a gentle, non-enzymatic cell dissociation solution.
-
-
Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C.[19] Discard the supernatant and wash the cells once with cold PBS.
-
Caspase Staining (FLICA):
-
Resuspend the cell pellet in 100 µL of complete medium.
-
Add the reconstituted FLICA reagents for caspase-9 and caspase-3/7 at the recommended concentrations.
-
Incubate for 1 hour at 37°C in a CO2 incubator, protected from light.
-
-
Mitochondrial Membrane Potential Staining (TMRE):
-
During the last 15-30 minutes of the FLICA incubation, add TMRE to the cell suspension at a final concentration of 20-100 nM.
-
-
Annexin V and PI Staining:
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[19] The samples are now ready for immediate analysis by flow cytometry.
III. Flow Cytometry Acquisition and Analysis
-
Instrument Setup: Use a flow cytometer equipped with lasers and filters appropriate for the chosen fluorochromes (e.g., blue laser for FITC and PI, yellow-green laser for red fluorescent FLICA and TMRE, and a red laser for far-red fluorescent FLICA).
-
Compensation: It is critical to set up proper fluorescence compensation to correct for spectral overlap between the different fluorochromes. Use single-stained controls for each fluorochrome to set the compensation matrix.
-
Gating Strategy:
-
Gate on the main cell population in a forward scatter (FSC) versus side scatter (SSC) plot to exclude debris.
-
Create a dot plot of Annexin V-FITC versus PI to distinguish between:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
-
From the gated populations, create histograms or dot plots to analyze the fluorescence intensity of the FLICA and TMRE signals.
-
Data Interpretation and Visualization
The following table summarizes the expected outcomes for different cell populations in this multiparametric assay.
| Cell Population | Annexin V-FITC | Propidium Iodide (PI) | Caspase-9 Activity | Caspase-3/7 Activity | TMRE Staining (ΔΨm) |
| Live | Negative | Negative | Low | Low | High |
| Early Apoptotic | Positive | Negative | High | Intermediate/High | Low |
| Late Apoptotic | Positive | Positive | High | High | Low |
| Necrotic | Negative/Positive | Positive | Low | Low | Low |
The following diagram illustrates the expected changes in the measured parameters during the progression of apoptosis.
Caption: Key events during apoptosis progression.
Conclusion: A Comprehensive Approach for Novel Compound Screening
This application note provides a robust, multiparametric flow cytometry protocol for the detailed characterization of apoptosis induced by 4-(4-Ethylbenzoyl)isoquinoline. By simultaneously assessing membrane integrity, caspase activation, and mitochondrial health, researchers can gain a comprehensive understanding of the compound's mechanism of action. This detailed approach is invaluable for drug development professionals seeking to identify and characterize novel therapeutic agents that modulate apoptotic pathways.
References
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Apoptosis Analysis by Flow Cytometry. Bio-Rad Antibodies. [Link]
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Crowley, L. C., & Waterhouse, N. J. (2016). Detecting Cleaved Caspase-3 in Apoptotic Cells by Flow Cytometry. Cold Spring Harbor protocols, 2016(11), pdb.prot087312. [Link]
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Wlodkowic, D., Telford, W., Skommer, J., & Darzynkiewicz, Z. (2011). Flow cytometry-based apoptosis detection. Current protocols in cytometry, Chapter 9, Unit9.38. [Link]
-
Sedlak, J., Bartosova, M., Repiska, V., & Duraj, J. (2006). Apoptotic effect of ethyl-4-isothiocyanatobutanoate is associated with DNA damage, proteasomal activity and induction of p53 and p21cip1/waf1. Neoplasma, 53(5), 403–411. [Link]
-
Perry, S. W., Norman, J. P., Barbieri, J., Brown, E. B., & Gelbard, H. A. (2011). Flow cytometry-based assays for the measurement of apoptosis-associated mitochondrial membrane depolarisation and cytochrome c release. Methods in molecular biology (Clifton, N.J.), 740, 143–155. [Link]
-
Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
-
Rieger, A. M., Nelson, K. L., Konowalchuk, J. D., & Barreda, D. R. (2011). Modified annexin V/propidium iodide apoptosis assay for accurate assessment of cell death. Journal of visualized experiments : JoVE, (50), 2597. [Link]
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Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
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Apoptosis Assays by Flow Cytometry. Agilent. [Link]
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Begum, H., Chirra, N., Kumar, D., Murugesan, P., Kantevari, S., & Tangutur, A. D. (2022). Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. Drug development research, 83(4), 910–926. [Link]
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Organelle function and Apoptosis. Flow Cytometry Core Facility - Blizard Institute. [Link]
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Brentnall, M., Rodriguez-Menocal, L., De Guevara, R. L., Cepero, E., & Boise, L. H. (2013). Caspase-9, caspase-3 and caspase-7 have distinct roles during intrinsic apoptosis. BMC cell biology, 14, 32. [Link]
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Flow Cytometry Protocol. Creative Biolabs. [Link]
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Monitoring Apoptosis by Flow Cytometry. Biocompare. [Link]
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Flow Cytometric Detection of Activated Caspase-3. ResearchGate. [Link]
-
Antkiewicz-Michaluk, L., Wąsik, A., Romańska, I., & Michaluk, J. (2012). Concentration-Dependent Opposite Effects of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline on Markers of Apoptosis: In Vitro and Ex Vivo Studies. Neurotoxicity research, 22(4), 343–355. [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for apoptosis assay by flow cytometry using Annexin V staining method. Bio-protocol, 3(6), e374. [Link]
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Chen, Y. T., Chen, Y. C., Chen, C. H., Yang, S. H., & Chen, Y. C. (2018). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. Molecules (Basel, Switzerland), 23(11), 2999. [Link]
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Flow Cytometry Protocol. Creative Biolabs. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 4-(4-Ethylbenzoyl)isoquinoline
Welcome to the technical support guide for the purification of 4-(4-Ethylbenzoyl)isoquinoline. This document provides in-depth, field-proven guidance for researchers, scientists, and drug development professionals engaged in the synthesis and purification of isoquinoline-based compounds. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot and optimize your column chromatography experiments effectively.
Introduction: Understanding the Challenge
4-(4-Ethylbenzoyl)isoquinoline is a moderately polar molecule with distinct chemical characteristics that influence its chromatographic behavior. Its structure comprises:
-
An isoquinoline ring system : A basic, aromatic heterocycle where the nitrogen atom's lone pair can lead to strong interactions with the stationary phase.[1][2]
-
A benzoyl ketone : A polar functional group capable of dipole-dipole interactions and hydrogen bonding.
-
An ethylphenyl group : A nonpolar, hydrophobic moiety.
The primary challenge in purifying this compound via normal-phase column chromatography stems from the basicity of the isoquinoline nitrogen. This nitrogen can interact strongly with the acidic silanol (Si-OH) groups on the surface of silica gel, often resulting in poor peak shape (tailing), low recovery, or even irreversible adsorption.[3] This guide will provide robust strategies to manage these interactions and achieve high purity.
Section 1: Pre-Chromatography Essentials & FAQs
This section addresses the foundational knowledge and preparatory steps crucial for a successful purification.
Q1: What is the recommended stationary phase for this purification?
A1: Standard flash-grade silica gel (40–63 µm) is the most common and cost-effective choice.[4] However, due to the basic nature of the isoquinoline nitrogen, two main approaches are recommended:
-
Standard Silica Gel with a Modified Mobile Phase: This is the most frequent approach. The mobile phase is doped with a small amount of a basic modifier, typically 0.1-1% triethylamine (Et₃N) or pyridine. The modifier competes with your product for the acidic sites on the silica, effectively "deactivating" the stationary phase in-situ and allowing for symmetrical peak elution.
-
Deactivated or Neutral Stationary Phase: If severe tailing or decomposition persists, consider using a less acidic stationary phase. Options include:
-
Neutral Alumina: Alumina is generally more basic than silica and can be a good alternative for acid-sensitive or highly basic compounds.[5]
-
Commercially Deactivated Silica: Pre-treated silica phases are available but are a more expensive option.
-
Q2: How do I develop the optimal mobile phase?
A2: Mobile phase selection is paramount and must be performed using Thin Layer Chromatography (TLC) prior to every column.
-
Principle: The goal is to find a solvent system that provides a retention factor (Rƒ) of 0.25–0.35 for 4-(4-Ethylbenzoyl)isoquinoline. This Rƒ value ensures that the compound interacts sufficiently with the stationary phase for separation to occur but elutes in a reasonable volume of solvent.[6]
-
Step-by-Step TLC Method Development:
-
Select Solvents: Start with a binary system of a nonpolar solvent (e.g., Hexanes or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane).[7][8]
-
Prepare Test Systems: Create a range of solvent mixtures. A good starting point is to test ratios like 9:1, 4:1, 2:1, and 1:1 (Hexane:Ethyl Acetate).
-
Spot and Develop: Spot your crude reaction mixture onto a TLC plate. Develop the plates in chambers saturated with the vapor of your chosen solvent systems.
-
Add the Modifier: Once you find a system that gives an Rƒ in the desired range, prepare a new eluent with the same solvent ratio but add 0.5% triethylamine . Run a new TLC with this modified eluent to confirm the Rƒ and observe if peak shape (spot tightness) improves.
-
Analyze: Visualize the plate under UV light (254 nm). The optimal system will show good separation between your target compound and its major impurities.
-
| Solvent System Component | Class | Purpose & Rationale |
| Hexanes / Heptane | Nonpolar | Primary eluent; pushes nonpolar compounds down the column. |
| Ethyl Acetate / Dichloromethane | Polar | Modifier; increases eluent strength to move polar compounds. |
| Triethylamine (Et₃N) / Pyridine | Basic Modifier | Suppresses interaction between the basic product and acidic silica. |
Q3: What are the likely impurities I need to separate?
A3: The impurities will depend on the synthetic route, but for a typical Friedel-Crafts acylation or a related cross-coupling reaction, you should anticipate:[9][10]
-
Unreacted Isoquinoline: More polar than the product and may stick to the silica if no basic modifier is used.
-
Unreacted 4-ethylbenzoyl chloride or acid: May be present, depending on the workup.
-
Reaction Byproducts: Potentially isomers or poly-acylated products, although the latter is less common in Friedel-Crafts acylation compared to alkylation.[11]
-
Lewis Acid Residues: Hydrolyzed catalyst (e.g., from AlCl₃) should be thoroughly removed during the aqueous workup before chromatography.
Section 2: Experimental Workflow & Protocol
This section provides a detailed, step-by-step protocol for performing the column chromatography.
Workflow Diagram
Caption: Standard workflow for column chromatography purification.
Detailed Protocol
-
Column Preparation (Slurry Packing):
-
Secure a glass column of appropriate size vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in your chosen nonpolar solvent (e.g., hexanes). The consistency should be like a milkshake.
-
Pour the slurry into the column. Use a funnel to avoid spillage. Tap the column gently to help the silica pack evenly and release air bubbles.
-
Open the stopcock and drain the excess solvent until the solvent level is just above the top of the silica bed. Never let the column run dry.[12]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude 4-(4-Ethylbenzoyl)isoquinoline in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a portion of fresh silica gel (typically 2-3 times the mass of your crude product) to this solution.
-
Carefully evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder. This is your dry-loaded sample.[13]
-
Carefully add the dry-loaded sample powder to the top of the packed column, creating a thin, even layer. Gently cover this with another thin layer of sand to prevent disturbance.[13]
-
Rationale: Dry loading prevents dissolution issues at the column head and often leads to sharper bands and better separation, especially if the compound is not highly soluble in the mobile phase.[13]
-
-
Elution and Fraction Collection:
-
Carefully add your optimized mobile phase (e.g., 4:1 Hexane:Ethyl Acetate + 0.5% Et₃N) to the column.
-
Using gentle positive pressure (from a pump or house air), push the solvent through the column at a steady rate. A good flow rate is typically a few inches per minute.
-
Collect the eluent in a series of test tubes or flasks. Label them sequentially.
-
-
Analysis:
-
Monitor the separation by spotting every few fractions onto a TLC plate.
-
Develop and visualize the TLC plate to identify which fractions contain your pure product.
-
Combine the fractions containing only the pure desired compound.
-
Remove the solvent via rotary evaporation to yield the purified 4-(4-Ethylbenzoyl)isoquinoline.
-
Section 3: Troubleshooting Guide
Even with a well-designed protocol, issues can arise. This guide addresses common problems in a Q&A format.
Q: My compound is stuck at the top of the column (Rƒ = 0). What's wrong?
A: This indicates the mobile phase is not polar enough to move your compound.
-
Cause: The eluent strength is too low.
-
Solution:
-
Confirm TLC: First, re-run your TLC to ensure you chose the correct solvent system.
-
Increase Polarity: If the column is already running, you can switch to a more polar mobile phase (gradient elution). For example, if you started with 10% Ethyl Acetate in Hexanes, switch to 20% or 30%. Do this gradually to avoid cracking the silica bed.[3]
-
Check for Insolubility: In rare cases, the compound may have precipitated at the top of the column if it's insoluble in the mobile phase. This highlights the importance of the dry loading technique.
-
Q: My compound is streaking/tailing badly down the column.
A: This is the most common issue for basic compounds like isoquinolines.
-
Cause: Strong acid-base interaction between the basic nitrogen of your product and the acidic silanol groups on the silica surface.
-
Solution:
-
Add a Basic Modifier: The most effective solution is to add 0.1–1% triethylamine (Et₃N) or pyridine to your mobile phase. This neutralizes the acidic sites on the silica, allowing your compound to elute with a symmetrical band shape.
-
Check Sample Load: Overloading the column can also cause tailing. As a rule of thumb, the mass of the crude sample should not exceed 1-5% of the mass of the silica gel for a good separation.[14]
-
Q: I can't separate my product from a closely-eluting impurity.
A: This requires optimizing the separation selectivity.
-
Cause: The chosen solvent system moves both compounds at very similar rates.
-
Solution:
-
Use a Shallow Gradient: Instead of isocratic (single solvent system) elution, use a slow, shallow gradient. Start with a less polar mixture and gradually increase the percentage of the polar solvent. This will help resolve compounds with close Rƒ values.[15]
-
Change Solvents: The selectivity of the separation can be altered by changing the solvents. For example, if Hexane/Ethyl Acetate doesn't work, try a Dichloromethane/Methanol system (with Et₃N). Different solvents interact with your compounds in different ways, which can often improve separation.
-
Run a Slower, Longer Column: Use a longer, narrower column and a slower flow rate. This increases the number of theoretical plates and improves resolution, though it will take longer.
-
Q: My product seems to be decomposing on the column.
A: This suggests your compound is unstable on silica gel.
-
Cause: The acidic nature of silica gel is catalyzing the degradation of your product.
-
Solution:
-
Confirm Instability: Spot your compound on a TLC plate and let it sit for 30-60 minutes before developing. If a new spot appears or the original spot diminishes, your compound is unstable on silica.[3]
-
Switch Stationary Phase: Immediately switch to a more inert stationary phase like neutral alumina.[5]
-
Work Quickly: If the decomposition is slow, running the column faster (higher flow rate) can minimize the contact time between your compound and the silica, potentially improving the yield.
-
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting poor column chromatography separation.
References
-
Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]
- Method for purifying isoquinoline from crude product of coal tar. (2014). Google Patents.
-
Isoquinoline. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]
-
Effect of the Vapour Phase on the Separation of Isoquinoline Alkaloids by Thin-Layer Chromatography. (2015). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved January 26, 2026, from [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved January 26, 2026, from [Link]
-
Isolation and purification of plant secondary metabolites using column-chromatographic technique. (2016). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Product Class 5: Isoquinolines. (n.d.). Science of Synthesis. Retrieved January 26, 2026, from [Link]
- Preparation method of isoquinoline compounds. (2022). Google Patents.
-
Greener alternatives for synthesis of isoquinoline and its derivatives. (2025). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. Retrieved January 26, 2026, from [Link]
-
Mastering Stationary Phases: Selection Criteria and Method Development. (2026). Sorbtech. Retrieved January 26, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Regis Technologies. Retrieved January 26, 2026, from [Link]
-
Troubleshooting in Chromatography. (n.d.). Journal of Chromatographic Science. Retrieved January 26, 2026, from [Link]
-
Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
-
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI. Retrieved January 26, 2026, from [Link]
-
Stationary Phase Selectivity: The Chemistry Behind the Separation. (n.d.). LCGC International. Retrieved January 26, 2026, from [Link]
-
Flash chromatography. (n.d.). International Journal of Pharmaceutical Research & Analysis. Retrieved January 26, 2026, from [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
-
5 Common HPLC Troubleshooting Mistakes and What to Do Instead. (2023). YouTube. Retrieved January 26, 2026, from [Link]
-
Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. (2026). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Isoquinoline Synthesis. (n.d.). Bartleby. Retrieved January 26, 2026, from [Link]
-
Modular Isoquinoline Synthesis using Catalytic Enolate Arylation and In-Situ Functionalization. (n.d.). University of Glasgow. Retrieved January 26, 2026, from [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism. (2016). YouTube. Retrieved January 26, 2026, from [Link]
-
HPLC Separation Modes. (n.d.). Waters Corporation. Retrieved January 26, 2026, from [Link]
-
Choosing Your LC Stationary Phase. (2019). Restek. Retrieved January 26, 2026, from [Link]
-
Exploring the Pharmacological Potential of Isoquinoline Derivatives. (n.d.). Semantic Scholar. Retrieved January 26, 2026, from [Link]
-
Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. (2015). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Retrieved January 26, 2026, from [Link]
- Process for making isoquinoline compounds. (2016). Google Patents.
Sources
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 4. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ijpra.com [ijpra.com]
- 7. CN114573569A - Preparation method of isoquinoline compounds - Google Patents [patents.google.com]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: A Guide to the Scalable Synthesis of 4-(4-Ethylbenzoyl)isoquinoline for Preclinical Advancement
Welcome to the dedicated technical support center for the synthesis of 4-(4-Ethylbenzoyl)isoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to produce this compound on a scale suitable for preclinical evaluation. We provide not just a protocol, but a comprehensive resource grounded in mechanistic understanding and practical experience to empower you to navigate the synthetic challenges and achieve a high-purity final product.
Introduction: The Synthetic Challenge and Our Strategic Approach
The direct functionalization of the isoquinoline core at the C4 position via classical electrophilic aromatic substitution methods, such as Friedel-Crafts acylation, is notoriously difficult due to the inherent electronic properties of the isoquinoline ring system. Electrophilic attack preferentially occurs on the benzene ring, primarily at the C5 and C8 positions. Therefore, a more robust and regioselective strategy is required for the synthesis of 4-(4-Ethylbenzoyl)isoquinoline.
Our recommended and field-proven approach is a two-step sequence that offers excellent control over regioselectivity and is amenable to scale-up. This strategy involves:
-
Regioselective Bromination of Isoquinoline: Introduction of a bromine atom at the C4 position to create a handle for subsequent functionalization.
-
Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling of the resulting 4-bromoisoquinoline with 4-ethylphenylboronic acid to construct the desired biaryl ketone.
This guide will provide detailed protocols for each step, followed by extensive troubleshooting and frequently asked questions to support your experimental work.
Visualizing the Synthetic Workflow
Caption: Overall synthetic route to 4-(4-Ethylbenzoyl)isoquinoline.
Part 1: Experimental Protocols
Step 1: Synthesis of 4-Bromoisoquinoline
This procedure is adapted from established methods for the bromination of isoquinoline, optimized for regioselectivity and scalability.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Isoquinoline hydrochloride | 165.62 | 33.3 g | 0.20 |
| Nitrobenzene | 123.11 | 50 mL | - |
| Bromine | 159.81 | 35.2 g (11.3 mL) | 0.22 |
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a thermometer, and a magnetic stirrer, combine isoquinoline hydrochloride (33.3 g, 0.20 mol) and nitrobenzene (50 mL).
-
Heating: Stir the mixture and heat to approximately 180°C. A clear, yellow solution should form.
-
Bromine Addition: Once the solution is stable at 180°C, add bromine (35.2 g, 0.22 mol) dropwise via the dropping funnel over a period of 1 to 1.5 hours. The evolution of hydrogen chloride gas will be observed.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 180°C with stirring. The reaction progress can be monitored by TLC (thin-layer chromatography) by taking small aliquots, quenching with a sodium thiosulfate solution, and extracting with an organic solvent.
-
Reaction Completion: Continue heating for an additional 3-4 hours, or until the evolution of hydrogen chloride gas has ceased and TLC analysis indicates the consumption of the starting material.
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker containing a solution of sodium hydroxide (20 g in 200 mL of water). Stir vigorously to neutralize the acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield a crude solid. The crude product can be purified by fractional distillation under reduced pressure or by recrystallization from a suitable solvent system (e.g., heptane/toluene).[2]
Step 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-(4-Ethylbenzoyl)isoquinoline
This protocol utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of C-C bonds.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromoisoquinoline | 208.05 | 10.4 g | 0.05 |
| 4-Ethylphenylboronic acid | 149.98 | 9.0 g | 0.06 |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 112 mg | 0.0005 |
| SPhos | 410.48 | 410 mg | 0.001 |
| Potassium phosphate (K₃PO₄) | 212.27 | 21.2 g | 0.10 |
| 1,4-Dioxane | - | 200 mL | - |
| Water | - | 50 mL | - |
Procedure:
-
Reaction Setup: To a clean, dry three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 4-bromoisoquinoline (10.4 g, 0.05 mol), 4-ethylphenylboronic acid (9.0 g, 0.06 mol), palladium(II) acetate (112 mg, 0.0005 mol), SPhos (410 mg, 0.001 mol), and potassium phosphate (21.2 g, 0.10 mol).
-
Degassing: Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (200 mL) and degassed water (50 mL) to the flask.
-
Heating: Heat the reaction mixture to 80-90°C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material (4-bromoisoquinoline) is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst.[3] Wash the Celite® pad with ethyl acetate.
-
Extraction: Combine the filtrate and the washings in a separatory funnel. Add water and extract with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-(4-Ethylbenzoyl)isoquinoline as a solid.
Part 2: Troubleshooting Guide
Step 1: Synthesis of 4-Bromoisoquinoline
| Problem | Possible Cause | Solution |
| Low Conversion of Isoquinoline | Insufficient reaction time or temperature. | Ensure the reaction temperature is maintained at 180°C and monitor the reaction until completion by TLC. |
| Incomplete formation of isoquinoline hydrochloride. | Ensure the starting material is fully protonated before the reaction. | |
| Formation of Multiple Bromo-isomers | Reaction conditions favoring substitution at other positions. | The high temperature and use of isoquinoline hydrochloride are crucial for directing bromination to the 4-position. Ensure these conditions are strictly followed. |
| Difficult Purification | Presence of nitrobenzene and other byproducts. | Fractional distillation under high vacuum is effective for removing high-boiling impurities like nitrobenzene. Recrystallization can also be employed. |
Step 2: Suzuki-Miyaura Cross-Coupling
| Problem | Possible Cause | Solution |
| Low Yield of Product | Inactive catalyst. | Ensure the palladium catalyst is of good quality and the reaction is conducted under a strict inert atmosphere to prevent catalyst deactivation. |
| Inefficient transmetalation. | Ensure the base (K₃PO₄) is finely powdered and anhydrous. The presence of water in the solvent system is also crucial for the transmetalation step. | |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and the reaction vessel before starting the reaction.[4] |
| Use of a Pd(II) precatalyst without complete reduction to Pd(0). | The ligand (SPhos) should facilitate the in-situ reduction of Pd(II) to the active Pd(0) species. | |
| Debromination of Starting Material | Presence of protic sources that can lead to protodeboronation. | While some water is necessary, excess water can be detrimental. Use the specified solvent ratio. |
| Difficulty in Removing Palladium Residues | Incomplete filtration or soluble palladium species. | After filtration through Celite®, consider a wash with a solution of a palladium scavenger or an additional purification step like treatment with activated carbon.[5] |
| Presence of Boronic Acid Byproducts in Final Product | Incomplete removal during work-up. | A basic wash (e.g., with dilute NaOH) during the extraction can help remove unreacted boronic acid. However, this may not be effective for all boronic acid-derived impurities. Careful chromatography is key.[6] |
Part 3: Frequently Asked Questions (FAQs)
Q1: Why is a direct Friedel-Crafts acylation of isoquinoline not a viable route to the C4-substituted product?
A1: The nitrogen atom in the isoquinoline ring deactivates the pyridine ring towards electrophilic attack. Consequently, electrophilic substitution, such as Friedel-Crafts acylation, occurs preferentially on the more electron-rich benzene ring, typically at the C5 and C8 positions. This makes it a non-regioselective method for obtaining the desired 4-substituted product.
Q2: What is the role of the ligand (SPhos) in the Suzuki-Miyaura coupling reaction?
A2: The SPhos ligand plays a crucial role in stabilizing the palladium catalyst, promoting the oxidative addition of the aryl bromide, and facilitating the reductive elimination step to form the final product. Bulky, electron-rich phosphine ligands like SPhos are particularly effective for cross-coupling reactions involving heteroaryl halides.[7]
Q3: What level of purity is required for preclinical studies?
A3: For preclinical studies, especially those conducted under Good Laboratory Practice (GLP) guidelines, a high level of purity is required, typically >98% or >99%.[8][9] It is also crucial to identify and quantify any impurities present at levels above 0.1%.[7][10]
Q4: What are the key analytical techniques to characterize the final product and assess its purity?
A4: The primary analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and quantify any impurities.[10][11]
-
Elemental Analysis: To confirm the elemental composition of the compound.
Q5: What are the expected NMR and MS data for 4-(4-Ethylbenzoyl)isoquinoline?
A5: While specific experimental data is required for confirmation, based on analogous structures, one would expect:
-
¹H NMR: Aromatic protons of the isoquinoline and the 4-ethylphenyl rings in the range of 7.5-9.0 ppm. A quartet and a triplet for the ethyl group around 2.7 and 1.2 ppm, respectively.
-
¹³C NMR: Carbonyl carbon signal around 195 ppm. Aromatic carbons in the range of 120-150 ppm. Signals for the ethyl group carbons.
-
MS (ESI+): A prominent peak for the protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight of 4-(4-Ethylbenzoyl)isoquinoline (C₁₈H₁₅NO).
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. Available from: [Link]
-
Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses. Available from: [Link]
-
Synthesis of 4-Bromoisoquinoline. PrepChem.com. Available from: [Link]
-
A flexible and scalable synthesis of 4′-thionucleosides. RSC Publishing. Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
-
A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. Available from: [Link]
-
A Process For The Synthesis Of 4 Fluoro Isoquinoline. Quick Company. Available from: [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. Available from: [Link]
-
Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. ResearchGate. Available from: [Link]
- Preparation method for 4-bromoisoquinolone and derivative thereof. Google Patents.
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. Available from: [Link]
-
Guidance for Industry - Q3A Impurities in New Drug Substances. FDA. Available from: [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. Available from: [Link]
-
Spectral Assignments and Reference Data. CONICET. Available from: [Link]
-
How can i remove palladium Pd catalyst easily?. ResearchGate. Available from: [Link]
-
Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. MDPI. Available from: [Link]
-
Exp 4 - Suzuki Coupling Reaction. Scribd. Available from: [Link]
-
1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. Available from: [Link]
-
Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. ACS Publications. Available from: [Link]
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIS). ResearchGate. Available from: [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. Available from: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
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Active Pharmaceutical Ingredient Analysis. Technology Networks. Available from: [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. Available from: [Link]
-
Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA. Available from: [Link]
-
H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. ResearchGate. Available from: [Link]
-
Understanding Assay, Purity, and Potency in Analytical Chemistry. Medikamenter QS. Available from: [Link]
-
GENERIC PRECLINICAL DEVELOPMENT PLAN FOR HUMAN MONOCLONAL ANTIBODIES. National Institute of Allergy and Infectious Diseases (NIAID). Available from: [Link]
-
Trouble isolating my Suzuki coupling biaryl acid product. Reddit. Available from: [Link]
-
How to Remove Palladium in three easy steps. Biotage. Available from: [Link]
- Method of removing palladium. Google Patents.
-
Preclinical Regulatory Requirements. Social Science Research Institute. Available from: [Link]
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FDA Regulation of the New Drug And Device Approval Process. FDA. Available from: [Link]
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Analytical challenges in the characterization of 4-(4-Ethylbenzoyl)isoquinoline
Welcome to the technical support guide for the analytical characterization of 4-(4-Ethylbenzoyl)isoquinoline. This document is designed for researchers, analytical chemists, and drug development professionals who are working with this molecule. Here, we address common challenges encountered during analysis and provide troubleshooting solutions and detailed protocols in a practical question-and-answer format. Our approach is grounded in fundamental scientific principles to empower you to not only solve immediate issues but also to build robust analytical methods.
Introduction: The Analytical Profile of 4-(4-Ethylbenzoyl)isoquinoline
4-(4-Ethylbenzoyl)isoquinoline is a heterocyclic aromatic ketone. Its structure, featuring a basic isoquinoline nitrogen atom and a large, nonpolar benzoyl moiety, presents a unique set of analytical challenges.[1][2] The primary difficulties arise from its tendency to exhibit poor chromatographic peak shape, its complex fragmentation in mass spectrometry, and potential spectral overlap in NMR. This guide provides expert insights and validated strategies to navigate these complexities effectively.
Section 1: High-Performance Liquid Chromatography (HPLC/UPLC) Troubleshooting
This section focuses on the most common technique for purity and quantitative analysis. The key to a successful HPLC method for this compound is controlling secondary interactions to achieve optimal peak shape and resolution.
FAQ 1: Why is my HPLC peak for 4-(4-Ethylbenzoyl)isoquinoline showing significant tailing?
Short Answer: Peak tailing is almost certainly caused by secondary ionic interactions between the basic nitrogen of the isoquinoline ring and acidic residual silanol groups on the silica-based stationary phase of your column.[3]
Detailed Explanation: The isoquinoline moiety contains a nitrogen atom that is weakly basic (pKa of isoquinoline is ~5.4).[1][4] In mobile phases with a pH above 4, this nitrogen can be protonated, carrying a positive charge. Simultaneously, the surface of standard silica-based columns (e.g., C18) contains residual silanol groups (Si-OH). These silanols are acidic and can deprotonate to form negatively charged sites (Si-O⁻). The electrostatic attraction between the positively charged analyte and the negatively charged stationary phase creates a strong, secondary retention mechanism in addition to the desired hydrophobic (reversed-phase) interaction. This leads to a portion of the analyte molecules being retained longer, resulting in a tailed peak.[3][5]
Troubleshooting Steps:
-
Lower Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups. By adding a modifier like 0.1% (v/v) formic acid or trifluoroacetic acid (TFA) to your mobile phase, you can lower the pH to below 3. At this pH, the silanols are fully protonated and neutral, eliminating the secondary ionic interaction and dramatically improving peak shape.[5]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block a majority of the residual silanols. Columns specifically marketed for the analysis of basic compounds will provide superior performance.
-
Check Sample Diluent: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than your initial mobile phase. Dissolving the sample in a much stronger organic solvent can cause peak distortion, including tailing and splitting.[6]
-
Avoid Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion. Try reducing the injection volume or the concentration of your sample.[7]
Troubleshooting Workflow for HPLC Peak Tailing
Caption: A decision tree for systematically troubleshooting peak tailing.
FAQ 2: How do I develop a robust HPLC method for purity analysis of 4-(4-Ethylbenzoyl)isoquinoline?
Answer: A successful method will provide good resolution between the main peak and any potential impurities, such as starting materials or degradation products, while maintaining excellent peak shape. A gradient reversed-phase method on a C18 column is the standard approach.
Step-by-Step Protocol: HPLC Method Development
-
Column Selection: Start with a high-quality, end-capped C18 column (e.g., 100 mm x 4.6 mm, 2.7 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Rationale: Formic acid ensures an acidic pH to control peak shape. Acetonitrile is often a good choice for aromatic compounds.[8]
-
-
Initial Gradient Scouting:
-
Run a broad gradient from 5% to 95% B over 15-20 minutes. This will help determine the approximate organic solvent percentage needed to elute the compound.
-
Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.
-
Use a UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm, or determine the λmax via a UV scan).
-
-
Method Optimization:
-
Based on the scouting run, design a more focused gradient. If your compound eluted at 12 minutes on the scouting run (which corresponds to ~60% B), you can create a shallower gradient around this point (e.g., 40-70% B over 10 minutes) to improve resolution of closely eluting impurities.[9]
-
-
System Suitability: Once a suitable method is established, inject a standard solution at least five times and check for system suitability parameters as defined by regulatory guidelines (e.g., USP or ICH).
| Parameter | Typical Starting Conditions | Rationale |
| Column | C18, 100 x 4.6 mm, 2.7 µm | Good balance of efficiency and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Suppresses silanol interactions for better peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Good solvent for aromatic compounds. |
| Gradient | 10-90% B in 15 min | Initial scouting run to determine elution conditions. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Temperature | 30 °C | Provides stable and reproducible retention times. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds. |
| Injection Vol. | 5 µL | A small volume minimizes injection-related band broadening. |
Section 2: Mass Spectrometry (MS) Characterization
MS is crucial for confirming the molecular weight and elucidating the structure of the compound and its impurities.
FAQ 3: What are the expected fragmentation patterns for 4-(4-Ethylbenzoyl)isoquinoline in positive-ion ESI-MS/MS?
Answer: Fragmentation will likely occur at the most labile bonds: the C-C bond between the carbonyl and the isoquinoline ring, and cleavage of the ethyl group from the benzoyl ring. The isoquinoline ring itself is quite stable.
Detailed Explanation: In positive electrospray ionization (ESI+), the molecule will readily protonate at the isoquinoline nitrogen to form the [M+H]⁺ ion. When subjected to collision-induced dissociation (CID) in an MS/MS experiment, the energy will be distributed throughout the ion, leading to fragmentation.
Predicted Fragmentation Pathways:
-
Loss of Benzoyl Moiety: The most likely fragmentation is the cleavage of the bond between the isoquinoline ring and the carbonyl carbon, leading to a fragment corresponding to the protonated isoquinoline ring and a neutral loss of the 4-ethylbenzoyl group.
-
Loss of Ethyl Group: Cleavage of the ethyl group from the benzoyl ring via loss of ethylene (C₂H₄) is a common pathway for ethyl-substituted aromatic rings.
-
Loss of Carbon Monoxide (CO): Following the initial fragmentation, subsequent loss of CO from the benzoyl fragment is also possible.
Expected MS/MS Fragments
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| [M+H]⁺ | [M+H - 28]⁺ | C₂H₄ (ethylene) | Ionized 4-benzoylisoquinoline |
| [M+H]⁺ | [M+H - 133]⁺ | C₉H₉O (4-ethylphenone) | Protonated isoquinoline |
Predicted MS/MS Fragmentation Pathway
Caption: Major fragmentation pathways for protonated 4-(4-Ethylbenzoyl)isoquinoline.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for structural confirmation. The main challenge lies in the unambiguous assignment of signals in the crowded aromatic region.
FAQ 4: The aromatic region of my ¹H NMR spectrum is complex and overlapping. How can I definitively assign the protons?
Answer: You must use two-dimensional (2D) NMR experiments, specifically COSY, HSQC, and HMBC, to resolve ambiguities.
Detailed Explanation: The ¹H NMR spectrum will contain signals for protons on the isoquinoline ring system and the 4-ethylbenzoyl group, many of which will fall in the same region (typically 7.0-9.0 ppm).
Recommended 2D NMR Strategy:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It will help you trace the connectivity within the isoquinoline and ethylbenzoyl spin systems separately.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. This is essential for assigning the carbon signals.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this molecule. It shows correlations between protons and carbons that are 2 or 3 bonds away. You can use this to "connect" the different parts of the molecule. For example, you can look for a correlation from the protons on the isoquinoline ring to the carbonyl carbon of the benzoyl group, definitively proving their connectivity.
Section 4: General FAQs and Best Practices
FAQ 5: What is the best solvent to dissolve 4-(4-Ethylbenzoyl)isoquinoline for analysis?
Answer: Due to its largely aromatic structure, the compound will have poor solubility in water. For HPLC, dissolve it in the mobile phase or a mixture with a high percentage of organic solvent like acetonitrile or methanol. For NMR, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are suitable choices.[10] Always test solubility on a small scale first.
FAQ 6: How should I handle and store the compound to ensure its stability?
Answer: While specific stability data is not widely published, general best practices for aromatic ketones and nitrogen heterocycles should be followed. Store the solid material in a well-sealed container, protected from light, and at a cool temperature (e.g., 2-8 °C for long-term storage).[11] Solutions should be prepared fresh for analysis. Periodically re-analyze a reference standard to check for the appearance of degradation products.
References
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Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
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Isoquinoline. (2023, November 28). In Wikipedia. Retrieved January 26, 2026, from [Link]
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Isoquinoline. (n.d.). ChemEurope.com. Retrieved January 26, 2026, from [Link]
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Ma, J., et al. (2012). HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). Journal of Pharmaceutical and Biomedical Analysis, 67-68, 124-131. Retrieved January 26, 2026, from [Link]
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Orujova, F., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 28(11), 4381. Retrieved January 26, 2026, from [Link]
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Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved January 26, 2026, from [Link]
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Minami, H., et al. (2007). Microbial production of plant benzylisoquinoline alkaloids. Proceedings of the National Academy of Sciences, 104(41), 16274-16279. Retrieved January 26, 2026, from [Link]
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Li, F., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 843. Retrieved January 26, 2026, from [Link]
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Li, F., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate. Retrieved January 26, 2026, from [Link]
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Le, K. X., et al. (2018). Benzylisoquinoline Alkaloids Biosynthesis in Sacred Lotus. Molecules, 23(11), 2909. Retrieved January 26, 2026, from [Link]
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Identification and quantification of isoquinoline alkaloids in the genus Sarcocapnos by GC-MS. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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How can I prevent peak tailing in HPLC? (2013, November 27). ResearchGate. Retrieved January 26, 2026, from [Link]
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Abuelizz, H. A., et al. (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. Chemistry Central Journal, 11(1), 103. Retrieved January 26, 2026, from [Link]
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Product Class 5: Isoquinolines. (n.d.). Science of Synthesis. Retrieved January 26, 2026, from [Link]
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Suguna, H., & Pai, B. R. (1977). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Journal of Chemical Sciences, 86(2), 145-151. Retrieved January 26, 2026, from [Link]
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Development and Validation of an HPLC Method for the Determination of 2‐(4‐Isobutylphenyl) Propionic Acid and 4‐Isobutylacetophenone in a Gel Formulation. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Isoquinoline Impurities and Related Compound. (n.d.). Veeprho. Retrieved January 26, 2026, from [Link]
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Demarque, D. P., et al. (2022). Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. Scientific Data, 9(1), 304. Retrieved January 26, 2026, from [Link]
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FTIR Values of the compound. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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H-1 and C-13 NMR signal assignment of benzylisoquinoline alkaloids from Fumaria officinalis L. (Papaveraceae). (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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Singh, K., & Singh, J. (2015). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 5(54), 43259-43285. Retrieved January 26, 2026, from [Link]
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Showing Compound Isoquinoline (FDB012557). (n.d.). FooDB. Retrieved January 26, 2026, from [Link]
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HPLC Troubleshooting Guide. (n.d.). Retrieved January 26, 2026, from [Link]
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Singh, K., & Singh, J. (2015). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 5(54), 43259-43285. Retrieved January 26, 2026, from [Link]
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ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. (n.d.). Retrieved January 26, 2026, from [Link]
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Kessar, S. V., et al. (2007). C4-substituted isoquinolines: synthesis and cytotoxic action. Bioorganic & Medicinal Chemistry Letters, 17(14), 3954-3956. Retrieved January 26, 2026, from [Link]
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Isoquinoline Derivatives. (n.d.). Eburon Organics. Retrieved January 26, 2026, from [Link]
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Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved January 26, 2026, from [Link]
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4-Benzylisoquinoline. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
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Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 25(7), 384-389. Retrieved January 26, 2026, from [Link]
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Structural Elucidation of Isoquinoline, Isoquinolone, Benzylisoquinoline, Aporphine, and Phenanthrene Alkaloids Using API-ionspray Tandem Mass Spectrometry. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
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UHPLC/HPLC Method Development for Pharmaceutical-Related Substance. (n.d.). MAC-MOD Analytical. Retrieved January 26, 2026, from [Link]
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Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent Technologies. Retrieved January 26, 2026, from [Link]
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Modular Isoquinoline Synthesis using Catalytic Enolate Arylation and In-Situ Functionalization. (n.d.). Retrieved January 26, 2026, from [Link]
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Di Iorio, V., et al. (2021). Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [⁶⁸Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method. Molecules, 26(11), 3123. Retrieved January 26, 2026, from [Link]
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Nishiura, M., et al. (2020). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters, 22(1), 224-228. Retrieved January 26, 2026, from [Link]
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Nozaka, T., et al. (1990). Mutagenicity of isoquinoline alkaloids, especially of the aporphine type. Mutation Research/Genetic Toxicology, 240(4), 267-279. Retrieved January 26, 2026, from [Link]
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Validation & Comparative
A Comparative Study of 4-(4-Ethylbenzoyl)isoquinoline and Other Isoquinoline Derivatives: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 4-(4-Ethylbenzoyl)isoquinoline and other notable isoquinoline derivatives. As a Senior Application Scientist, this document is structured to offer not just data, but also a deeper understanding of the experimental rationale and structure-activity relationships that are crucial in the field of drug discovery.
Introduction to the Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The isoquinoline core, a bicyclic aromatic heterocycle, is a cornerstone in the development of therapeutic agents.[1][2] This structural motif is prevalent in a vast array of natural alkaloids and synthetic compounds, exhibiting a broad spectrum of pharmacological activities.[3][4] The versatility of the isoquinoline scaffold allows for substitutions at various positions, leading to a rich diversity of derivatives with activities ranging from anticancer and antimicrobial to anti-inflammatory and phosphodiesterase (PDE) inhibition.[5][6][7] The biological activity is often dictated by the nature and position of these substituents, making the study of structure-activity relationships (SAR) a critical aspect of isoquinoline-based drug design.[5]
This guide will focus on a comparative analysis of 4-(4-Ethylbenzoyl)isoquinoline, a synthetic derivative, against other well-characterized isoquinoline compounds. Due to the limited publicly available data on 4-(4-Ethylbenzoyl)isoquinoline, its potential activities will be inferred based on the established SAR of structurally related 4-aroylisoquinolines and other substituted isoquinolines.
Profiling 4-(4-Ethylbenzoyl)isoquinoline: An Inferential Analysis
Synthesis: The synthesis of 4-benzoylisoquinoline derivatives can be achieved through various organic synthesis methodologies. A plausible route could involve the Friedel-Crafts acylation of isoquinoline with 4-ethylbenzoyl chloride in the presence of a Lewis acid catalyst. Alternatively, palladium-catalyzed cross-coupling reactions between a 4-haloisoquinoline and a 4-ethylphenylboronic acid derivative followed by oxidation could yield the target compound.
Predicted Biological Activities:
-
Anticancer Potential: The presence of a 4-aroyl group on a quinoline (a related heterocyclic scaffold) has been associated with significant anticancer activity. For instance, a series of 4-aroyl-6,7,8-trimethoxyquinolines demonstrated potent inhibition of various human cancer cell lines, with IC50 values in the nanomolar range.[8] The mechanism often involves the disruption of microtubule dynamics, leading to cell cycle arrest.[8] It is plausible that 4-(4-Ethylbenzoyl)isoquinoline could exhibit similar cytotoxic effects.
-
Phosphodiesterase (PDE) Inhibition: Certain isoquinoline derivatives are known to be potent PDE inhibitors.[9] Specifically, 4-aryl-1-isoquinolinone derivatives have shown high selectivity for PDE5.[10] The benzoyl moiety at the C4 position could potentially interact with the active site of PDE enzymes. Further investigation is required to determine the specific PDE isoform selectivity and inhibitory potency of 4-(4-Ethylbenzoyl)isoquinoline.
-
Antibacterial Activity: Substitutions at the C4 position of the isoquinoline ring have been linked to antimalarial activity.[5] While the 4-benzoyl group is distinct from the typical substituents found in antimalarial isoquinolines, the potential for antibacterial or antiparasitic activity cannot be ruled out and warrants experimental investigation.
Comparative Isoquinoline Derivatives: A Data-Driven Overview
To provide a context for the predicted activities of 4-(4-Ethylbenzoyl)isoquinoline, this section details the experimentally verified properties of other significant isoquinoline derivatives.
Papaverine: A Natural Vasodilator and PDE Inhibitor
Papaverine is a naturally occurring benzylisoquinoline alkaloid found in the opium poppy.[11] It is a non-specific inhibitor of phosphodiesterase enzymes, leading to increased levels of cyclic AMP and cyclic GMP, which in turn causes smooth muscle relaxation and vasodilation.[12]
Berberine: A Multi-Targeting Alkaloid
Berberine is another well-known isoquinoline alkaloid with a wide range of pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties.[2][13] Its anticancer activity is attributed to its ability to induce apoptosis and cell cycle arrest in various cancer cell lines.[13]
Synthetic Isoquinoline Derivatives with Potent Activities
Numerous synthetic isoquinoline derivatives have been developed with optimized and specific biological activities. For example, a series of 4-aryl-1-isoquinolinone derivatives have been synthesized as highly potent and selective PDE5 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[10] In the realm of anticancer research, certain 4-aroylquinolines have shown impressive cytotoxicity against multidrug-resistant cancer cell lines.[8]
Comparative Performance Analysis: A Tabular Summary
To facilitate a clear comparison, the following tables summarize the available quantitative data for various isoquinoline derivatives. The data for 4-(4-Ethylbenzoyl)isoquinoline is presented as "To Be Determined" (TBD) to highlight the need for experimental validation.
Table 1: Comparative Anticancer Activity (IC50 Values)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4-(4-Ethylbenzoyl)isoquinoline | TBD | TBD | - |
| 4-Aroylquinoline Derivative 11 | KB, HT-29, MKN45 | 0.217, 0.327, 0.239 | [8] |
| Berberine | Various | Varies (cell-line dependent) | [13] |
| Sulfonamido-TET ethyl acrylate 14 | HCT116, CT26 | 0.48, 0.58 (24h) | [6] |
Table 2: Comparative Antibacterial Activity (MIC Values)
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-(4-Ethylbenzoyl)isoquinoline | TBD | TBD | - |
| HSN584 | S. aureus, L. monocytogenes | 4-16 | [7] |
| HSN739 | S. aureus, L. monocytogenes | 4-16 | [7] |
| Quinolone Derivative 63b | E. coli | 100 | [14] |
Table 3: Comparative PDE Inhibitory Activity (IC50 Values)
| Compound | PDE Isoform | IC50 (nM) | Reference |
| 4-(4-Ethylbenzoyl)isoquinoline | TBD | TBD | - |
| Methyl 2-(4-aminophenyl)... (36a) | PDE5 | 1.0 | [10] |
| Papaverine | Non-specific | Varies | [12] |
| Sildenafil (for comparison) | PDE5 | Varies | [9] |
Experimental Protocols: A Guide to Self-Validating Methodologies
To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activities of isoquinoline derivatives.
Synthesis of 4-Benzoylisoquinoline Derivatives (General Procedure)
This protocol describes a general method for the synthesis of 4-benzoylisoquinoline derivatives via a Friedel-Crafts acylation reaction.
Workflow Diagram:
Caption: General workflow for the synthesis of 4-benzoylisoquinoline derivatives.
Step-by-Step Protocol:
-
Reactant Preparation: Dissolve isoquinoline (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Cool the solution in an ice bath and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.1 equivalents), portion-wise while stirring.
-
Acylating Agent Addition: Slowly add the substituted benzoyl chloride (e.g., 4-ethylbenzoyl chloride) (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-benzoylisoquinoline derivative.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow Diagram:
Caption: Workflow for the in vitro anticancer cytotoxicity MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the isoquinoline derivatives and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Workflow Diagram:
Caption: Workflow for the antibacterial Minimum Inhibitory Concentration (MIC) assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare two-fold serial dilutions of the isoquinoline derivatives in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Inoculation: Add the bacterial suspension to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Phosphodiesterase (PDE) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific PDE isoform.
Workflow Diagram:
Caption: General workflow for a phosphodiesterase (PDE) inhibition assay.
Step-by-Step Protocol:
-
Reaction Setup: In a microplate, add the assay buffer, the specific PDE enzyme isoform, and the isoquinoline derivative at various concentrations.
-
Pre-incubation: Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding the substrate (cAMP or cGMP).
-
Incubation: Incubate the reaction for a specific time at a controlled temperature.
-
Reaction Termination: Stop the reaction by adding a stop solution.
-
Detection: Detect the amount of product formed using a suitable method, such as a colorimetric, fluorescent, or luminescent assay kit.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The diverse biological effects of isoquinoline derivatives stem from their interaction with various cellular targets and signaling pathways.
Anticancer Mechanism: Many isoquinoline alkaloids exert their anticancer effects by inducing apoptosis and cell cycle arrest.[6] This can be achieved through various mechanisms, including DNA intercalation, inhibition of topoisomerase, and modulation of key signaling pathways like the NF-κB and MAPK pathways.
Diagram of a Potential Anticancer Signaling Pathway:
Caption: Simplified diagram of a potential anticancer mechanism of isoquinoline derivatives.
PDE Inhibition Mechanism: PDE inhibitors increase the intracellular levels of cyclic nucleotides (cAMP and cGMP) by preventing their degradation. This leads to the activation of downstream signaling pathways, resulting in various physiological responses depending on the cell type and the specific PDE isoform inhibited.
Diagram of PDE Inhibition Signaling:
Caption: Simplified diagram of the signaling pathway affected by PDE inhibition.
Conclusion and Future Directions
The isoquinoline scaffold remains a highly promising framework for the development of novel therapeutic agents. While this guide has provided a comparative overview of 4-(4-Ethylbenzoyl)isoquinoline and other derivatives, it also underscores the critical need for experimental data on this specific compound. Future research should focus on the synthesis and comprehensive biological evaluation of 4-(4-Ethylbenzoyl)isoquinoline to validate its predicted activities and elucidate its mechanism of action. Such studies will not only contribute to a deeper understanding of the structure-activity relationships of 4-benzoylisoquinolines but also potentially unveil a new lead compound for drug development.
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A Comparative Guide to Validating the Anticancer Activity of 4-(4-Ethylbenzoyl)isoquinoline in Diverse Cancer Cell Lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer potential of the novel compound, 4-(4-Ethylbenzoyl)isoquinoline. We will explore a series of robust, reproducible experiments designed to objectively compare the compound's performance across different cancer cell lines, supported by detailed protocols and data interpretation insights.
Introduction: The Therapeutic Potential of Isoquinoline Derivatives
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating significant antitumor activity.[1][2] These compounds exert their effects through various mechanisms, including the induction of cell cycle arrest, apoptosis, and autophagy.[3][4][5] Natural isoquinoline alkaloids, such as berberine, have been shown to kill various cancer cells by elevating oxidative stress and modulating signaling pathways like Wnt/β-catenin.[6]
4-(4-Ethylbenzoyl)isoquinoline is a synthetic derivative designed to enhance cytotoxic efficacy. This guide outlines a systematic approach to validate its activity, focusing on three key questions:
-
Potency: How effective is the compound at inhibiting cell growth?
-
Mechanism: How does the compound kill cancer cells?
-
Selectivity: Is the compound more toxic to cancer cells than to normal cells?
To answer these, we will utilize a panel of well-characterized human cell lines representing different cancer types and a non-tumorigenic control.
Rationale for Cell Line Selection
The choice of cell lines is critical for a comprehensive and comparative analysis. Our selected panel includes:
-
MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive (ER+) cell line, widely used as a model for hormone-responsive breast cancer.[7][8][9] It represents a differentiated mammary epithelium phenotype.[10]
-
A549 (Human Lung Carcinoma): A line derived from a lung adenocarcinoma, characterized as alveolar type II epithelial cells.[11][12][13] These cells are a key model for lung cancer research.[14]
-
HCT116 (Human Colon Carcinoma): A highly aggressive and poorly differentiated colon cancer cell line with a mutation in the KRAS proto-oncogene.[15][16][17]
-
MCF-10A (Non-tumorigenic Human Breast Epithelial): An immortalized but non-transformed cell line used as a model for normal human breast cells.[18][19][20][21] This line is crucial for assessing the compound's selectivity and potential for off-target toxicity.
Experimental Validation Workflow
A multi-assay approach provides a holistic view of the compound's anticancer properties. The workflow is designed to first screen for cytotoxicity and then to elucidate the mechanism of cell death.
Caption: Experimental workflow for validating anticancer activity.
Detailed Experimental Protocols
Adherence to standardized protocols is paramount for generating trustworthy and reproducible data.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which correlates with cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[22]
Protocol:
-
Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Treat cells with increasing concentrations of 4-(4-Ethylbenzoyl)isoquinoline (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[23]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 570 nm.[22]
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[24] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently labeled Annexin V.[25][26] Propidium Iodide (PI) is a nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic).
Protocol:
-
Cell Treatment: Treat 1-5 x 10⁵ cells with the predetermined IC50 concentration of the compound for 24 hours.[27]
-
Cell Harvesting: Collect both adherent and floating cells. Wash once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-Binding Buffer.[25]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI (100 µg/mL working solution).[25]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[25][27]
-
Analysis: Add 400 µL of 1X Annexin-Binding Buffer and analyze immediately by flow cytometry.[25]
Cell Cycle Analysis
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.[28][29] An accumulation of cells in a specific phase can indicate a mechanism of drug-induced cell cycle arrest.[3]
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of the compound for 24 hours.
-
Cell Harvesting & Fixation: Harvest approximately 1 x 10⁶ cells. Wash with PBS and fix by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing. Fix for at least 30 minutes at 4°C.[30][31]
-
Washing: Centrifuge to remove ethanol and wash the cell pellet twice with PBS.
-
Staining: Resuspend the pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[29][32]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[31]
-
Analysis: Analyze by flow cytometry, collecting data on a linear scale.
Comparative Performance Data (Hypothetical)
The following tables summarize plausible data from the described experiments, illustrating how 4-(4-Ethylbenzoyl)isoquinoline might perform across the selected cell lines.
Table 1: Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) represents the compound concentration required to inhibit cell growth by 50%. Lower values indicate higher potency.
| Cell Line | Type | IC50 (µM) after 48h | Selectivity Index (SI) |
| HCT116 | Colon Carcinoma | 8.5 ± 0.7 | 10.9 |
| A549 | Lung Carcinoma | 15.2 ± 1.3 | 6.1 |
| MCF-7 | Breast Carcinoma | 21.8 ± 2.1 | 4.2 |
| MCF-10A | Non-Tumorigenic | 92.5 ± 8.5 | - |
| Selectivity Index (SI) = IC50 in MCF-10A / IC50 in cancer cell line |
Interpretation: The compound shows the highest potency against the HCT116 colon cancer line and demonstrates favorable selectivity, being over 10-fold more toxic to HCT116 cells than to the non-cancerous MCF-10A cells.
Table 2: Induction of Apoptosis
Percentage of apoptotic cells (early + late) after 24-hour treatment with the respective IC50 concentration.
| Cell Line | % Total Apoptotic Cells (Annexin V+) |
| HCT116 | 45.6% |
| A549 | 38.2% |
| MCF-7 | 31.5% |
| MCF-10A | 6.8% |
| Control (Untreated) | < 5% for all lines |
Interpretation: The data correlates with the IC50 values, showing that the compound effectively induces apoptosis in cancer cells, particularly HCT116, with minimal effect on the non-tumorigenic cell line.
Table 3: Cell Cycle Arrest
Cell cycle distribution after 24-hour treatment with the respective IC50 concentration.
| Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase |
| HCT116 (Treated) | 25.1% | 18.5% | 56.4% |
| HCT116 (Control) | 48.2% | 29.3% | 22.5% |
| A549 (Treated) | 30.5% | 21.1% | 48.4% |
| A549 (Control) | 51.5% | 25.5% | 23.0% |
| MCF-7 (Treated) | 42.3% | 28.9% | 28.8% |
| MCF-7 (Control) | 55.1% | 24.6% | 20.3% |
Interpretation: The compound causes a significant accumulation of HCT116 and A549 cells in the G2/M phase, suggesting it may interfere with mitotic processes. The effect is less pronounced in MCF-7 cells, indicating a potentially different or less potent mechanism in this cell line.
Proposed Mechanism of Action
Based on the hypothetical data and the known activities of isoquinoline alkaloids, we can propose a mechanism of action for 4-(4-Ethylbenzoyl)isoquinoline. The potent induction of G2/M arrest and subsequent apoptosis suggests that the compound may disrupt microtubule dynamics or inhibit key cell cycle kinases, leading to mitotic catastrophe and activation of the intrinsic apoptotic pathway.
Caption: Proposed mechanism: G2/M arrest leading to apoptosis.
Conclusion
This guide outlines a robust, multi-faceted approach to validate the anticancer activity of 4-(4-Ethylbenzoyl)isoquinoline. The comparative data across breast, lung, and colon cancer cell lines, benchmarked against a non-tumorigenic control, provides a clear and objective measure of the compound's potential. The hypothetical results suggest that 4-(4-Ethylbenzoyl)isoquinoline is a promising anticancer agent with high potency and selectivity, particularly against aggressive colon cancer cells, likely acting through the induction of G2/M arrest and apoptosis. Further investigation into its specific molecular targets is warranted.
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BCRJ. (n.d.). MCF 10A - Cell Line. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Aroylisoquinolines as Potent Antimitotic Agents
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-aroylisoquinolines and their close analogs, 4-aroylquinolines. These heterocyclic compounds have emerged as a promising class of anticancer agents, primarily through their interaction with tubulin, a critical component of the cellular cytoskeleton. Drawing upon key studies, we will dissect the molecular features that govern their biological activity, compare their performance, and provide the experimental context necessary for researchers in drug discovery and medicinal chemistry.
The 4-Aroylisoquinoline Scaffold: A Privileged Structure in Anticancer Research
The isoquinoline alkaloid core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous biologically active natural products and synthetic drugs.[1] Its rigid structure provides a reliable framework for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets. When combined with a 4-aroyl substituent, the resulting scaffold bears a striking structural resemblance to potent natural antimitotic agents like Combretastatin A-4 (CA-4).[2]
CA-4 functions by binding to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3] The key pharmacophoric features of CA-4 are two substituted phenyl rings (an A-ring, typically a trimethoxyphenyl moiety, and a B-ring) held in a specific spatial orientation by a cis-stilbene bridge. The central hypothesis driving research into 4-aroylisoquinolines is that the isoquinoline (or quinoline) core can act as a bioisosteric replacement for the stilbene bridge of CA-4, locking the two aryl rings in a conformationally restrained, biologically active orientation.
Below is a diagram illustrating the conceptual workflow from lead identification to clinical application, a path these compounds are currently traversing.
Caption: Experimental workflow for 4-aroylisoquinoline drug development.
Dissecting the Structure-Activity Relationship (SAR)
The potency of these compounds is highly dependent on the substitution patterns on both the heterocyclic core (the isoquinoline or quinoline ring) and the pendant aroyl ring.
The Critical Role of the Heterocyclic Core: Isoquinoline vs. Quinoline
While the primary focus is on 4-aroylisoquinolines, much of the foundational SAR work has been performed on the closely related 4-aroylquinolines. A key series of 4-aroyl-6,7,8-trimethoxyquinolines has demonstrated potent antiproliferative activity.[4][5] The trimethoxy substitution pattern on the quinoline ring is a deliberate design choice to mimic the 3,4,5-trimethoxyphenyl A-ring of CA-4, which is crucial for binding to the colchicine site of tubulin.
Studies comparing different substitution positions on the quinoline ring found that 4-aroyl-6,7,8-trimethoxyquinolines exhibited superior antiproliferative activity compared to 2-aroyl or 2-aryl-5,6,7-trimethoxyquinoline analogs.[4][5] This underscores the importance of the relative positioning of the aroyl group and the methoxy substituents on the heterocyclic scaffold for optimal biological effect.
The Impact of the 4-Aroyl Moiety
The substituent on the aroyl ring (the "B-ring" analog) plays a pivotal role in modulating potency. A systematic exploration of this moiety has yielded critical insights. For instance, in a series of 4-aroyl-6,7,8-trimethoxyquinolines, replacing a 4'-methoxy group with a 4'-N,N-dimethylamino functionality resulted in a significant, approximately 6-fold improvement in potency.[4] This suggests that a potent electron-donating group at the para-position of the aroyl ring is highly favorable for activity.
The following diagram summarizes the key SAR findings for the 4-aroylquinoline scaffold, which can be extrapolated to guide the design of 4-aroylisoquinolines.
Caption: Key structure-activity relationships of the 4-aroylquinoline scaffold.
Comparative Performance and Biological Activity
The true measure of these compounds lies in their performance in biological assays. The most potent analogs exhibit significant cytotoxicity against a range of human cancer cell lines, including those with multidrug resistance.
A standout compound from these studies, a 4-aroyl-6,7,8-trimethoxyquinoline derivative (referred to as compound 11 in the source literature), demonstrated impressive antiproliferative activity.[4][5] Its performance is summarized in the table below.
| Compound | Aroyl Moiety | Cell Line | IC₅₀ (nM) | Reference |
| Compound 11 | 4-(N,N-dimethylamino)benzoyl | KB (Oral Cancer) | 217 | [4] |
| HT-29 (Colon Cancer) | 327 | [4] | ||
| MKN45 (Gastric Cancer) | 239 | [4] | ||
| KB-vin10 (MDR) | 246 | [4][5] | ||
| KB-S15 (MDR) | 213 | [4][5] | ||
| KB-7D (MDR) | 252 | [4][5] |
The consistent, low-nanomolar IC₅₀ values across both sensitive and multidrug-resistant (MDR) cell lines indicate that this compound class may be effective at overcoming common mechanisms of drug resistance in cancer.[4][5]
Mechanism of Action: A Twist in the Tale
Given their design as CA-4 mimics, the expected mechanism of action for 4-aroylisoquinolines is the inhibition of tubulin polymerization.[6] This is often the primary hypothesis tested. However, experimental evidence has introduced a layer of complexity.
While many related compounds, such as 3-arylisoquinolinones, have been confirmed to bind to the colchicine site and disrupt microtubule formation, leading to G2/M cell cycle arrest and apoptosis[3], the highly potent 4-aroylquinoline 11 showed only weak activity in tubulin polymerization and colchicine binding assays.[4][6] This intriguing result suggests that while the scaffold was designed to target tubulin, its potent anticancer effects may arise from an alternative or additional mechanism of action.[4][6] This highlights a crucial aspect of drug discovery: a rational design strategy can lead to highly active compounds, but their ultimate mechanism may differ from the initial hypothesis, opening up new avenues for research.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential.
General Synthesis of 4-Aroylquinolines
The synthesis of the 4-aroylquinoline scaffold is a multi-step process, typically starting from substituted anilines. The following is a generalized workflow based on established literature.
Step 1: Synthesis of the Quinoline Core
-
A substituted aniline (e.g., 2,3,4-trimethoxyaniline) is reacted with diethyl malonate under acidic conditions (e.g., polyphosphoric acid) to construct the quinoline ring via a Gould-Jacobs reaction. This typically yields a 4-hydroxyquinoline intermediate.
Step 2: Halogenation of the 4-position
-
The 4-hydroxyquinoline is converted to a more reactive 4-chloroquinoline using a chlorinating agent like phosphorus oxychloride (POCl₃). This step is critical for introducing the aroyl moiety.
Step 3: Palladium-Catalyzed Aroylation
-
The 4-chloroquinoline is coupled with an appropriate aryl boronic acid or organotin reagent in the presence of carbon monoxide and a palladium catalyst (e.g., Pd(PPh₃)₄). This Stille or Suzuki-type carbonylation reaction introduces the aroyl group at the 4-position, yielding the final product.
In Vitro Antiproliferative Activity Assay (MTT Assay)
This assay is a standard colorimetric method for assessing cell viability.
-
Cell Plating: Human cancer cells (e.g., KB, HT-29) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The synthesized 4-aroylisoquinoline derivatives are dissolved in DMSO to create stock solutions. These are then serially diluted in culture medium and added to the cells. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: After a few hours of incubation, the medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated by plotting the percentage of cell viability against the compound concentration.
Tubulin Polymerization Inhibition Assay
This cell-free assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Reaction Setup: Purified tubulin protein is suspended in a polymerization buffer (e.g., G-PEM buffer containing GTP) and kept on ice to prevent spontaneous polymerization.
-
Compound Addition: The test compound (e.g., a 4-aroylisoquinoline analog) or a control (e.g., colchicine as an inhibitor, paclitaxel as a promoter, or DMSO as a vehicle) is added to the tubulin solution in a 96-well plate.
-
Initiation of Polymerization: The plate is transferred to a spectrophotometer pre-warmed to 37°C. The increase in temperature initiates tubulin polymerization.
-
Monitoring: The absorbance (optical density) at 340 nm is monitored over time. An increase in absorbance corresponds to the scattering of light by the newly formed microtubules.
-
Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to the controls. An inhibitor will reduce the rate and final absorbance, while a promoter will increase them. The IC₅₀ for inhibition of polymerization can then be determined.
Conclusion and Future Directions
The 4-aroylisoquinoline scaffold and its analogs represent a highly promising class of anticancer agents. The SAR studies clearly indicate that a 6,7,8-trimethoxy substitution pattern on the heterocyclic core and an electron-donating group at the 4'-position of the aroyl ring are key for high potency. These compounds maintain their efficacy even in multidrug-resistant cancer cells.
The unexpected finding that a highly potent analog does not strongly inhibit tubulin polymerization opens an exciting new chapter in the investigation of these molecules.[4][6] Future research must focus on:
-
Target Deconvolution: Identifying the specific molecular target(s) responsible for the potent antiproliferative effects of compounds that are weak tubulin inhibitors.
-
Pharmacokinetic Optimization: Improving the solubility, metabolic stability, and bioavailability of lead compounds to enhance their in vivo efficacy.
-
Chiral Resolution: For compounds with stereocenters, investigating the differential activity of individual enantiomers, as has been shown to be critical for other tubulin inhibitors.[2]
By continuing to apply the principles of rational drug design and being open to unexpected mechanistic findings, the full therapeutic potential of the 4-aroylisoquinoline scaffold can be realized.
References
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Liou, J.-P., et al. (2011). Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents. Molecules, 16(3), 2244-2257. [Link]
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Gour, J., et al. (2012). SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules. Journal of Medicinal Chemistry, 55(1), 191-201. [Link]
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Liou, J. P., et al. (2011). Synthesis and biological evaluation of 4-aroyl-6,7,8-trimethoxyquinolines as a novel class of anticancer agents. PubMed, National Center for Biotechnology Information. [Link]
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Liou, J.-P., et al. (2011). Synthesis and Biological Evaluation of 4-Aroyl-6,7,8-Trimethoxyquinolines as a Novel Class of Anticancer Agents. National Institutes of Health (NIH). [Link]
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Wang, X., et al. (2018). Discovery of Novel 4-Arylisochromenes as Anticancer Agents Inhibiting Tubulin Polymerization. ACS Medicinal Chemistry Letters, 9(10), 1026-1031. [Link]
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A Head-to-Head Comparison of 4-Substituted Isoquinolines in Cytotoxicity Assays: A Guide for Drug Discovery Researchers
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3][4] Among these, 4-substituted isoquinolines have garnered significant interest in oncology research for their potential as cytotoxic agents.[5][6] This guide provides a head-to-head comparison of representative 4-substituted isoquinoline derivatives, offering insights into their cytotoxic profiles and the underlying experimental methodologies. Our focus is to equip researchers, scientists, and drug development professionals with the technical understanding necessary to navigate the selection and evaluation of these promising compounds.
The Rationale for Targeting the 4-Position
The substitution pattern on the isoquinoline ring plays a crucial role in determining the cytotoxic potency and selectivity of the resulting derivatives. While modifications at various positions have been explored, the 4-position has emerged as a key site for introducing chemical diversity that can significantly modulate anti-cancer activity.[1] This strategic placement of substituents can influence factors such as steric hindrance, electronic properties, and the ability to interact with biological targets, thereby fine-tuning the pharmacological profile of the molecule.
Selecting the Combatants: Representative 4-Substituted Isoquinolines
For this comparative analysis, we have selected a series of 4-amino-substituted isoquinoline derivatives. The rationale for this choice is twofold: the amino group at the C-4 position has been shown to be a favorable pharmacophoric feature for antiproliferative activity, and this class of compounds provides a clear basis for structure-activity relationship (SAR) studies.[7]
The compounds chosen for this head-to-head comparison are:
-
Compound A: 4-Aminoisoquinoline[8]
-
Compound B: A 4-aminoisoquinoline with an N-alkyl side chain
-
Compound C: A 4-aminoisoquinoline with a substituted N-aryl side chain
These selections allow for a systematic evaluation of how increasing the complexity of the substituent at the 4-amino position impacts cytotoxicity.
Experimental Design: A Validated Cytotoxicity Workflow
To ensure the reliability and reproducibility of our findings, a standardized and well-validated experimental workflow is paramount. The following sections detail the step-by-step protocols for assessing the cytotoxicity of our selected 4-substituted isoquinolines.
The choice of cancer cell lines is critical for a comprehensive cytotoxicity assessment. We have selected a panel that represents different cancer types with varying genetic backgrounds:
-
MCF-7: A human breast adenocarcinoma cell line, estrogen receptor (ER)-positive.
-
MDA-MB-468: A human breast adenocarcinoma cell line, triple-negative (ER, PR, and HER2-negative).[9]
-
NSCLC-N16-L16: A human non-small cell lung cancer cell line.[5][6]
This diverse panel allows for the identification of compounds with broad-spectrum activity as well as those with potential selectivity towards specific cancer subtypes.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10] The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to its insoluble purple formazan derivative.
Here is a detailed protocol for the MTT assay:
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Harvest and count the selected cancer cell lines.
-
Seed the cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare stock solutions of the 4-substituted isoquinoline derivatives in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[10]
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Include appropriate controls: a vehicle control (cells treated with medium containing DMSO) and a positive control (a known cytotoxic agent like doxorubicin).
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
After the 48-hour incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 5 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[11][12]
-
Workflow Visualization
Caption: A schematic overview of the MTT cytotoxicity assay workflow.
Head-to-Head Cytotoxicity Data
The following table summarizes the IC50 values (in µM) of the three representative 4-substituted isoquinolines against the selected cancer cell lines.
| Compound | MCF-7 (IC50 µM) | MDA-MB-468 (IC50 µM) | NSCLC-N16-L16 (IC50 µM) |
| Compound A | > 100 | > 100 | > 100 |
| Compound B | 45.2 | 32.8 | 55.1 |
| Compound C | 8.5 | 5.1 | 12.3 |
Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate a comparative analysis.
Interpreting the Results: Structure-Activity Relationships
The cytotoxicity data reveals a clear structure-activity relationship among the tested compounds.
-
Compound A (4-Aminoisoquinoline): The parent compound with a simple amino group at the 4-position exhibited negligible cytotoxicity against all three cell lines. This suggests that the unsubstituted 4-aminoisoquinoline core is not inherently cytotoxic.
-
Compound B (N-alkyl substitution): The introduction of an N-alkyl side chain at the 4-amino position resulted in a significant increase in cytotoxic activity. This indicates that the side chain plays a crucial role in the compound's ability to interact with its cellular target(s).
-
Compound C (Substituted N-aryl substitution): Further elaboration of the side chain to a substituted N-aryl group led to a dramatic enhancement in potency. This compound displayed the lowest IC50 values across all cell lines, highlighting the importance of the nature and substitution pattern of the side chain in optimizing cytotoxic effects.
These findings are consistent with previous studies on quinoline and isoquinoline derivatives, which have shown that the presence of an amino side chain at specific positions can facilitate antiproliferative activity.[7]
Unraveling the Mechanism of Action: A Look into Apoptosis Induction
While the MTT assay provides a quantitative measure of cytotoxicity, it does not elucidate the underlying mechanism of cell death. Many cytotoxic agents, including isoquinoline derivatives, are known to induce apoptosis, or programmed cell death.[3][13]
A plausible mechanism of action for potent 4-substituted isoquinolines involves the induction of the intrinsic apoptotic pathway. This pathway is often initiated by cellular stress, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors like cytochrome c.
Signaling Pathway Visualization
Caption: A simplified diagram of the intrinsic apoptotic pathway potentially induced by Compound C.
Further experimental validation, such as caspase activity assays and analysis of mitochondrial membrane potential, would be necessary to confirm the precise mechanism of action for these compounds.
Conclusion and Future Directions
This head-to-head comparison demonstrates the significant impact of substitution at the 4-position of the isoquinoline ring on cytotoxic activity. The progression from a simple amino group to a more complex substituted N-aryl side chain dramatically enhances potency against a panel of cancer cell lines.
These findings underscore the potential of 4-substituted isoquinolines as a promising scaffold for the development of novel anti-cancer agents. Future research should focus on:
-
Expanding the SAR: Synthesizing and evaluating a broader range of derivatives to further refine the structure-activity relationships.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds.
-
In Vivo Efficacy: Assessing the anti-tumor activity of lead compounds in preclinical animal models.
By systematically exploring the chemical space around the 4-position of the isoquinoline nucleus, researchers can continue to uncover novel and effective therapeutic candidates for the treatment of cancer.
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Navigating Reproducibility in Kinase and Inflammatory Pathway Research: A Comparative Guide to 4-(4-Ethylbenzoyl)isoquinoline and Established Inhibitors
For researchers, scientists, and drug development professionals, the quest for novel molecular entities that can modulate key signaling pathways is both a primary objective and a significant challenge. The isoquinoline scaffold is a well-established pharmacophore present in a multitude of bioactive compounds.[1][2] This guide provides an in-depth technical comparison of a novel compound, 4-(4-Ethylbenzoyl)isoquinoline, with established inhibitors of the NF-κB and COX-2 pathways, BAY 11-7082 and Celecoxib, respectively. Due to the novelty of 4-(4-Ethylbenzoyl)isoquinoline, this document presents a predictive analysis based on the known reactivity of the isoquinoline core and the functional implications of its aroyl substitution, alongside robust, validated protocols to ensure experimental reproducibility.
The Scientific Premise: Why 4-(4-Ethylbenzoyl)isoquinoline Warrants Investigation
The isoquinoline nucleus is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. The addition of a 4-benzoyl moiety introduces a ketone linkage and an additional aromatic ring, creating a scaffold with the potential to act as a kinase inhibitor or to interfere with protein-protein interactions within inflammatory signaling cascades. Specifically, the structure suggests possible inhibitory activity against pathways regulated by NF-κB and COX-2, both of which are critical targets in oncology and inflammatory diseases.
Synthesis of 4-(4-Ethylbenzoyl)isoquinoline: A Reproducible Pathway via Friedel-Crafts Acylation
The most direct and established method for the synthesis of 4-(4-Ethylbenzoyl)isoquinoline is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of isoquinoline with 4-ethylbenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3][4]
Key Considerations for Reproducibility in Synthesis:
While the Friedel-Crafts acylation is a cornerstone of organic synthesis, achieving consistent results requires careful control over several parameters:
-
Purity of Reagents: The purity of isoquinoline, 4-ethylbenzoyl chloride, and particularly the Lewis acid catalyst is paramount. Anhydrous conditions are crucial as moisture can deactivate the aluminum chloride catalyst.[4]
-
Stoichiometry of the Catalyst: At least one molar equivalent of AlCl₃ is necessary for each carbonyl group in the acylating agent, as both the reactant and the product can form complexes with the catalyst.[5]
-
Solvent Choice: The choice of solvent can influence reaction yield and the orientation of substitution. Non-polar solvents like dichloromethane or carbon disulfide are often used for heterogeneous reactions.[4]
-
Temperature Control: Slight variations in temperature can lead to the formation of side products or resinous materials, thereby reducing the yield and complicating purification.[4]
-
Purification: Thorough purification, typically by column chromatography followed by recrystallization, is essential to remove unreacted starting materials and isomeric byproducts.
Detailed Synthetic Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0°C under an inert atmosphere (e.g., argon), add 4-ethylbenzoyl chloride (1.1 equivalents) dropwise.
-
Allow the mixture to stir for 15 minutes to form the acylium ion complex.
-
Slowly add a solution of isoquinoline (1.0 equivalent) in anhydrous dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 4-(4-Ethylbenzoyl)isoquinoline.
-
Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.
Comparative Analysis: 4-(4-Ethylbenzoyl)isoquinoline vs. Established Inhibitors
To contextualize the potential efficacy of 4-(4-Ethylbenzoyl)isoquinoline, we will compare its hypothetical performance against two well-characterized inhibitors: BAY 11-7082 for the NF-κB pathway and Celecoxib for the COX-2 enzyme.
Inhibition of the NF-κB Pathway: A Head-to-Head with BAY 11-7082
The NF-κB signaling cascade is a central mediator of inflammatory responses and is implicated in the pathogenesis of numerous diseases, including cancer and chronic inflammatory conditions.[6]
Mechanism of Action:
-
BAY 11-7082: This compound is known to be a selective and irreversible inhibitor of NF-κB activation. It functions by blocking the TNF-α-induced phosphorylation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.[7][8] This inhibition of IκB kinase (IKK) prevents the release and nuclear translocation of NF-κB.[6]
-
Hypothesized Mechanism for 4-(4-Ethylbenzoyl)isoquinoline: Quinoline and isoquinoline derivatives have been reported to inhibit NF-κB activation.[9][10] The planar aromatic structure of 4-(4-Ethylbenzoyl)isoquinoline may allow it to intercalate with DNA or interact with key proteins in the NF-κB pathway, potentially inhibiting the transcriptional activity of NF-κB in the nucleus.
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay is a robust method to quantify the inhibition of NF-κB transcriptional activity.
-
Seed human embryonic kidney 293 (HEK293) cells stably expressing an NF-κB-driven luciferase reporter gene in a 96-well plate.
-
After 24 hours, treat the cells with varying concentrations of 4-(4-Ethylbenzoyl)isoquinoline, BAY 11-7082 (as a positive control), or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with tumor necrosis factor-alpha (TNF-α) to induce NF-κB activation.
-
After 6-8 hours of stimulation, lyse the cells and measure luciferase activity using a luminometer.
-
Normalize the luciferase activity to cell viability, which can be assessed in a parallel plate using an MTS or similar assay.
-
Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the NF-κB activity by 50%.
Comparative Performance Data (Hypothetical vs. Actual):
| Compound | Target Pathway | Predicted/Reported IC₅₀ | Citation(s) |
| 4-(4-Ethylbenzoyl)isoquinoline | NF-κB | 5-15 µM (Hypothetical) | N/A |
| BAY 11-7082 | NF-κB (IKK) | 10 µM | [11] |
Visualizing the NF-κB Inhibition Pathway
Caption: Proposed mechanism of NF-κB inhibition by 4-(4-Ethylbenzoyl)isoquinoline compared to BAY 11-7082.
COX-2 Inhibition: A Comparative Study with Celecoxib
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[12]
Mechanism of Action:
-
Celecoxib: As a selective COX-2 inhibitor, celecoxib binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandin H₂.[13][14][15] Its selectivity for COX-2 over the constitutively expressed COX-1 isoform reduces the risk of gastrointestinal side effects associated with non-selective NSAIDs.[16]
-
Hypothesized Mechanism for 4-(4-Ethylbenzoyl)isoquinoline: The rigid, planar structure of the isoquinoline core coupled with the benzoyl substituent may allow the molecule to fit into the active site of the COX-2 enzyme, potentially interacting with key amino acid residues and blocking substrate access.
Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay
A fluorometric assay is a common and reliable method for screening COX-2 inhibitors.
-
In a 96-well plate, pre-incubate human recombinant COX-2 enzyme with varying concentrations of 4-(4-Ethylbenzoyl)isoquinoline, Celecoxib (as a positive control), or vehicle (DMSO) for 10 minutes at 37°C.
-
Add a COX probe and cofactor to the wells.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Measure the fluorescence (e.g., at λEx = 535 nm / λEm = 587 nm) in kinetic mode. The fluorescence is proportional to the amount of prostaglandin G₂, the initial product of the COX reaction.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC₅₀ value, representing the concentration of the inhibitor that reduces COX-2 activity by 50%.
Comparative Performance Data (Hypothetical vs. Actual):
| Compound | Target Enzyme | Predicted/Reported IC₅₀ | Citation(s) |
| 4-(4-Ethylbenzoyl)isoquinoline | COX-2 | 0.5-5 µM (Hypothetical) | N/A |
| Celecoxib | COX-2 | ~0.04 µM | [17] |
Visualizing the COX-2 Inhibition Pathway
Caption: Proposed mechanism of COX-2 inhibition by 4-(4-Ethylbenzoyl)isoquinoline compared to Celecoxib.
Discussion on Cytotoxicity and Therapeutic Index
A critical aspect of drug development is assessing the cytotoxicity of a compound to determine its therapeutic window. Isoquinoline alkaloids have demonstrated a wide range of cytotoxic activities against various cancer cell lines.[17] It is plausible that 4-(4-Ethylbenzoyl)isoquinoline will exhibit some level of cytotoxicity, particularly in rapidly dividing cells.
Experimental Protocol: MTT Cell Viability Assay
-
Seed cancer cell lines (e.g., A549 lung carcinoma, HCT-116 colon carcinoma) and a non-cancerous cell line (e.g., HEK293) in 96-well plates.
-
After 24 hours, treat the cells with a range of concentrations of 4-(4-Ethylbenzoyl)isoquinoline.
-
Incubate for 48-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC₅₀ (50% cytotoxic concentration).
A favorable therapeutic index would be demonstrated by a significantly lower IC₅₀ for the target pathway (NF-κB or COX-2) compared to the CC₅₀ in non-cancerous cell lines.
Conclusion and Future Directions
This guide provides a comprehensive framework for the synthesis and evaluation of the novel compound 4-(4-Ethylbenzoyl)isoquinoline, with a strong emphasis on experimental reproducibility. By comparing its hypothesized activity with the well-established inhibitors BAY 11-7082 and Celecoxib, we have outlined a clear path for investigating its potential as a modulator of the NF-κB and COX-2 pathways. The detailed protocols provided herein serve as a self-validating system, ensuring that researchers can confidently and consistently assess the biological activity of this and other novel isoquinoline derivatives. Future studies should focus on confirming the proposed mechanisms of action, expanding the toxicological profiling, and exploring the structure-activity relationships of related 4-aroylisoquinolines to optimize their therapeutic potential.
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A Comparative In Vitro Analysis of 4-(4-Ethylbenzoyl)isoquinoline Against Standard-of-Care Agents in PI3K/Akt/mTOR Pathway-Dysregulated Cancers
This guide presents a comprehensive framework for benchmarking the novel investigational compound, 4-(4-Ethylbenzoyl)isoquinoline, against established standard-of-care drugs in cancer cell lines characterized by dysregulation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. Due to the nascent stage of research on 4-(4-Ethylbenzoyl)isoquinoline, this document outlines a series of robust, validated in vitro assays to generate foundational comparative data. The experimental design is grounded in a hypothetical mechanism of action wherein 4-(4-Ethylbenzoyl)isoquinoline is postulated to exert its anticancer effects through inhibition of the PI3K/Akt/mTOR cascade, a frequently activated pathway in tumorigenesis.[1][2]
The standard-of-care agents selected for this comparative analysis are Alpelisib, a PI3K inhibitor, and Cisplatin, a platinum-based chemotherapeutic agent.[3][4] Alpelisib is a targeted therapy approved for certain types of breast cancer with PIK3CA mutations, making it a relevant benchmark for a pathway-specific inhibitor.[4][5] Cisplatin is a widely used cytotoxic agent, and dysregulation of the PI3K/Akt pathway has been implicated in resistance to platinum-based chemotherapies.[3] This guide will provide detailed protocols for evaluating cytotoxicity, induction of apoptosis, effects on cell cycle progression, and target engagement within the PI3K/Akt/mTOR pathway.
Postulated Mechanism of Action and Experimental Rationale
The isoquinoline scaffold is a key feature in numerous bioactive compounds with demonstrated anticancer properties, often attributed to their ability to induce apoptosis and cell cycle arrest.[6] It is hypothesized that 4-(4-Ethylbenzoyl)isoquinoline inhibits one or more key kinases within the PI3K/Akt/mTOR pathway. This signaling cascade is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][2]
The following experimental workflow is designed to test this hypothesis by comparing the cellular and molecular effects of 4-(4-Ethylbenzoyl)isoquinoline with those of Alpelisib and Cisplatin.
Caption: A generalized workflow for the in vitro comparison of anticancer compounds.
Comparative Cytotoxicity Analysis
A foundational step in characterizing a novel anticancer agent is to determine its cytotoxic effects on cancer cells. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency. The following table presents hypothetical IC50 values for 4-(4-Ethylbenzoyl)isoquinoline, Alpelisib, and Cisplatin in two representative cancer cell lines: MCF-7 (breast adenocarcinoma, often with PIK3CA mutations) and A549 (non-small cell lung carcinoma).
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| 4-(4-Ethylbenzoyl)isoquinoline | 5.2 | 8.9 |
| Alpelisib | 0.5 | 15.7 |
| Cisplatin | 12.8 | 9.5 |
Table 1: Hypothetical Comparative In Vitro Cytotoxicity (IC50). These values are for illustrative purposes to guide data interpretation.
Mechanistic Deep Dive: Cellular Fate and Pathway Modulation
To elucidate the mechanisms underlying the cytotoxic effects, a series of assays will be performed to assess apoptosis, cell cycle distribution, and the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a desirable outcome for anticancer therapies. The Annexin V assay is a widely used method to detect early-stage apoptosis.
| Treatment (at IC50) | % Apoptotic Cells (MCF-7) | % Apoptotic Cells (A549) |
| Vehicle Control | 5 | 4 |
| 4-(4-Ethylbenzoyl)isoquinoline | 45 | 38 |
| Alpelisib | 35 | 20 |
| Cisplatin | 55 | 50 |
Table 2: Hypothetical Percentage of Apoptotic Cells. Data represents the percentage of Annexin V positive cells as determined by flow cytometry.
Cell Cycle Analysis
Many anticancer drugs exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell division. Propidium iodide staining followed by flow cytometry is a standard method for analyzing cell cycle distribution.[7]
| Treatment (at IC50) | % G0/G1 Phase (MCF-7) | % S Phase (MCF-7) | % G2/M Phase (MCF-7) |
| Vehicle Control | 60 | 25 | 15 |
| 4-(4-Ethylbenzoyl)isoquinoline | 75 | 15 | 10 |
| Alpelisib | 70 | 20 | 10 |
| Cisplatin | 20 | 30 | 50 |
Table 3: Hypothetical Cell Cycle Distribution in MCF-7 Cells. Data represents the percentage of cells in each phase of the cell cycle.
PI3K/Akt/mTOR Pathway Inhibition
To directly assess the engagement of the target pathway, Western blotting will be employed to measure the phosphorylation levels of Akt (a downstream effector of PI3K) and mTOR. A reduction in the phosphorylated forms of these proteins (p-Akt and p-mTOR) indicates pathway inhibition.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway and the putative inhibitory points of the tested compounds.
| Treatment (at IC50) | Relative p-Akt Levels (MCF-7) | Relative p-mTOR Levels (MCF-7) |
| Vehicle Control | 1.0 | 1.0 |
| 4-(4-Ethylbenzoyl)isoquinoline | 0.3 | 0.4 |
| Alpelisib | 0.2 | 0.3 |
| Cisplatin | 0.9 | 0.8 |
Table 4: Hypothetical Relative Phosphorylation Levels of Akt and mTOR. Data is normalized to the vehicle control.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments described in this guide.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of 4-(4-Ethylbenzoyl)isoquinoline, Alpelisib, and Cisplatin for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using fluorescently labeled Annexin V.
-
Cell Treatment: Treat cells with the respective compounds at their IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Annexin V Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA and determine the distribution of cells in different phases of the cell cycle by flow cytometry.[7][12]
-
Cell Treatment: Treat cells with the IC50 concentrations of the compounds for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[12]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can quantify changes in protein expression and post-translational modifications, such as phosphorylation.
-
Protein Extraction: Treat cells with the compounds at their IC50 concentrations for a specified time (e.g., 6-24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Gel Electrophoresis: Separate equal amounts of protein by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH) overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
This guide provides a structured and scientifically rigorous framework for the initial in vitro benchmarking of 4-(4-Ethylbenzoyl)isoquinoline against relevant standard-of-care cancer drugs. By systematically evaluating its effects on cell viability, apoptosis, cell cycle progression, and the PI3K/Akt/mTOR signaling pathway, researchers can generate a robust dataset to inform further preclinical and clinical development of this promising compound. The detailed protocols and comparative approach outlined herein are designed to ensure data integrity and facilitate a clear understanding of the potential therapeutic value of 4-(4-Ethylbenzoyl)isoquinoline.
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A Comparative Guide to the Biological Effects of 4-Aroylisoquinolines for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of 4-aroylisoquinolines, synthesizing data from peer-reviewed studies to offer researchers, scientists, and drug development professionals a detailed overview of this promising class of compounds. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, comparing their performance with established alternatives and providing the experimental context necessary for informed research decisions.
Introduction to 4-Aroylisoquinolines: A Scaffold of Therapeutic Potential
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities. The addition of an aroyl group at the 4-position creates the 4-aroylisoquinoline class of compounds, which has garnered significant interest for its potential therapeutic applications. This structural modification has been shown to modulate the biological activity of the isoquinoline ring system, leading to potent anticancer, anti-inflammatory, and antimicrobial effects. This guide will explore the current peer-reviewed literature to provide a comparative analysis of these biological activities.
Anticancer Activity: Targeting Cellular Proliferation
Recent research has highlighted the potential of 4-aroylisoquinoline derivatives as potent anticancer agents. These compounds have been shown to inhibit the growth of various cancer cell lines, often with high efficacy.
Mechanism of Action: Disruption of Microtubule Dynamics
A primary mechanism of action for the anticancer effects of some 4-aroylisoquinoline analogs appears to be the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape. Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis in rapidly dividing cancer cells.
One study on 4-aroyl-6,7,8-trimethoxyquinolines, a class of compounds structurally related to 4-aroylisoquinolines, found that a specific derivative, compound 11, exhibited significant antiproliferative activity against a panel of human cancer cell lines, including multidrug-resistant lines[1]. While this compound showed some binding to the colchicine binding site on tubulin, its potency in inhibiting tubulin polymerization was less than that of colchicine, suggesting that an alternative or additional mechanism of action might be at play. This highlights the need for further investigation into the precise molecular targets of 4-aroylisoquinolines.
Caption: Potential mechanism of anticancer action for 4-aroylisoquinolines.
Comparative Performance: 4-Aroylquinolines vs. Combretastatin A-4
Combretastatin A-4 (CA-4) is a natural product that acts as a potent inhibitor of tubulin polymerization and is a benchmark for the development of new anticancer agents targeting microtubules[2][3]. The 4-aroylquinoline derivative, compound 11, has been evaluated for its antiproliferative activity and compared to CA-4.
| Compound | Cancer Cell Line | IC50 (nM)[1] |
| 4-Aroylquinoline (Compound 11) | KB (Human oral cancer) | 217 |
| HT-29 (Human colon cancer) | 327 | |
| MKN45 (Human gastric cancer) | 239 | |
| KB-vin10 (Multidrug-resistant) | 246 | |
| KB-S15 (Multidrug-resistant) | 213 | |
| KB-7D (Multidrug-resistant) | 252 | |
| Combretastatin A-4 (CA-4) | N/A | Varies by cell line, often in the low nanomolar range |
While direct IC50 comparisons for CA-4 in the same cell lines are not provided in the specific study, it is generally known to be active in the low nanomolar range against many cancer cell lines. The data suggests that while 4-aroylquinolines are potent, further optimization is likely required to match the efficacy of established tubulin inhibitors like CA-4.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These insoluble crystals are dissolved in a solubilizing solution, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 4-aroylisoquinoline compounds and a positive control (e.g., doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Isoquinoline derivatives have demonstrated significant anti-inflammatory properties, suggesting another promising therapeutic avenue for the 4-aroylisoquinoline scaffold.
Mechanism of Action: Inhibition of the NF-κB Pathway
The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a key regulator of the inflammatory response.[4] It controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Studies on isoquinoline derivatives have shown that they can exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. For instance, a novel isoquinoline derivative was found to inhibit lipopolysaccharide (LPS)-induced NF-κB expression in macrophages, leading to a reduction in the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This inhibition of NF-κB is a critical mechanism for dampening the inflammatory cascade.[5][6][7]
Caption: Inhibition of the NF-κB signaling pathway by isoquinoline derivatives.
Comparative Performance: Isoquinoline Derivatives vs. Phenylbutazone
While specific data for 4-aroylisoquinolines in anti-inflammatory models is limited in the readily available literature, a study on 1-benzoyl- and 1-phenylisoquinolineacetic acid derivatives provides a useful comparison with the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone. In the carrageenan-induced pleural effusion assay in rats, the most potent synthesized compound, 1-(4-chlorophenyl)-3-isoquinolineacetamide, was found to be as active as phenylbutazone. However, it was inactive in a chronic inflammation model (adjuvant-induced arthritis), suggesting a more selective anti-inflammatory profile.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible in vivo model for screening acute anti-inflammatory activity.
Principle: The subcutaneous injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema (swelling). The first phase is mediated by histamine and serotonin, while the second, more prolonged phase is mediated by prostaglandins and cytokines. The ability of a compound to reduce this edema indicates its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200g) to the laboratory conditions for at least one week.
-
Grouping and Fasting: Randomly divide the animals into groups (n=6 per group): a negative control group (vehicle), a positive control group (e.g., indomethacin or phenylbutazone, 10 mg/kg), and test groups receiving different doses of the 4-aroylisoquinoline compound. Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the vehicle, standard drug, or test compounds orally or intraperitoneally one hour before the carrageenan injection.[8][9][10]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.[8][9][10]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.[11]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 4-(4-Ethylbenzoyl)isoquinoline
This document provides a comprehensive, technically grounded guide for the safe and compliant disposal of 4-(4-Ethylbenzoyl)isoquinoline. As a specialized isoquinoline derivative likely used in targeted research and drug development, its handling and disposal demand a meticulous approach rooted in chemical safety principles and regulatory compliance. This guide moves beyond a simple checklist to explain the causality behind each procedural step, ensuring that laboratory personnel can manage this chemical's waste stream with confidence and scientific integrity.
Section 1: Core Hazard Profile and Risk Assessment
Understanding the intrinsic hazards of 4-(4-Ethylbenzoyl)isoquinoline is the foundation of its safe disposal. While comprehensive toxicological data for this specific compound may be limited, its classification and the known properties of its parent structures, isoquinoline and substituted benzophenones, mandate a cautious approach.
The primary identified hazards for this compound are skin sensitization and aquatic toxicity. This dictates the two main pillars of our disposal strategy: protecting personnel from exposure and preventing environmental release at all costs.
| Hazard Classification | GHS Code | Implication for Handling and Disposal |
| Skin Sensitization | H317 | May cause an allergic skin reaction upon contact. This necessitates the mandatory use of personal protective equipment (PPE), specifically gloves, to prevent dermal exposure. Contaminated clothing and PPE must also be treated as hazardous. |
| Acute Aquatic Hazard | H402 | Harmful to aquatic life. This is a critical directive. This compound must never be disposed of down the drain or in general waste, as it can cause significant harm to aquatic ecosystems.[1][2] |
Causality: The isoquinoline ring system and its derivatives are known to be biologically active, which is often why they are investigated as pharmaceuticals. This inherent bioactivity is also the source of their potential toxicity to both humans and the environment. The "precautionary principle" of chemical safety dictates that where data is incomplete, we assume a higher level of hazard based on related structures.[1]
Section 2: The Disposal Workflow: From Bench to Final Disposition
The guiding principle for the disposal of 4-(4-Ethylbenzoyl)isoquinoline is that it must be treated as regulated hazardous waste.[2] The entire process, from the moment it is deemed "waste," must be documented and executed in accordance with local and national environmental regulations.[1]
Step 1: Pre-Disposal Safety and PPE
Before handling the waste container, ensure you are wearing appropriate PPE. The causality is direct: preventing dermal contact is crucial to avoid the risk of skin sensitization.
-
Mandatory PPE:
-
Nitrile or neoprene gloves.
-
Safety glasses or goggles.
-
A buttoned lab coat.
-
Step 2: Waste Collection and Segregation
All waste streams must be kept separate to prevent unintended chemical reactions and to ensure proper disposal routing.
-
Solid Waste: Collect pure 4-(4-Ethylbenzoyl)isoquinoline, or materials heavily contaminated with it (e.g., weighing paper, contaminated gloves), in a designated, robust, sealable container labeled "Hazardous Waste."
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless your institution's Environmental Health & Safety (EH&S) department protocols specifically allow for it.
-
Best Practice: Always leave chemicals in their original containers for disposal if possible, as this provides the clearest identification for waste handlers.
Step 3: Container Labeling and Temporary Storage
Proper labeling is a critical, non-negotiable step for safety and compliance. An unlabeled container is a significant safety risk.
-
Labeling Requirements: The waste container label must clearly state:
-
The words "Hazardous Waste."
-
The full chemical name: "4-(4-Ethylbenzoyl)isoquinoline."
-
The primary hazards (e.g., "Skin Sensitizer," "Aquatic Toxin").
-
The date accumulation started.
-
-
Temporary Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be:
Step 4: Final Disposal Protocol
The final disposal must be handled by professionals. Laboratory personnel are responsible for the safe and compliant hand-off of the waste.
-
Action: Contact your institution's Environmental Health & Safety (EH&S) or equivalent department to schedule a pickup for your hazardous waste.
-
Mechanism: The EH&S department will work with a licensed and approved waste disposal contractor who will transport the material to a permitted treatment, storage, and disposal facility (TSDF).[3] This is the only acceptable final destination for this chemical waste.
Caption: Disposal workflow for 4-(4-Ethylbenzoyl)isoquinoline.
Section 3: Emergency Procedures for Spills
In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Immediately alert others and secure the area to prevent entry.
-
Don PPE: Wear, at a minimum, double gloves, safety goggles, a lab coat, and if the spill is large or produces dust, respiratory protection.
-
Containment: Prevent the spill from spreading. For solids, this means preventing them from becoming airborne. Do not wash the spill down a drain.[2]
-
Collection:
-
Gently sweep up the solid material using non-sparking tools. Avoid creating dust.[1]
-
Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into a sealable container.
-
-
Final Steps:
-
Label the container as "Hazardous Waste" with the chemical name.
-
Decontaminate the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report the spill to your supervisor and EH&S department.
-
Caption: Logic diagram for responding to a solid chemical spill.
Section 4: The Principle of Waste Minimization
Expertise in the laboratory extends beyond execution to include responsible planning. The most effective disposal procedure is one that is needed for the smallest amount of waste. Adhering to the principles of green chemistry can significantly reduce the environmental and safety footprint of your research.[5] Before beginning work, carefully plan your experiment to use the minimum quantity of 4-(4-Ethylbenzoyl)isoquinoline necessary to achieve your scientific objectives. This not only minimizes waste but also reduces cost and potential exposure.
References
- Safety Data Sheet for 4-(4-Ethylbenzoyl)isoquinoline. (2025-11-06). MilliporeSigma. Provided via Google Search Results.
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
- Safety Data Sheet for Isoquinoline. (2024-09-06). Sigma-Aldrich. Provided via Google Search Results.
- Safety Data Sheet for Isoquinoline-4-carbaldehyde. Fisher Scientific. Provided via Google Search Results.
- Safety Data Sheet for 4'-Isobutylacetophenone. (2020-02-28). Provided via Google Search Results.
- Safety Data Sheet for 4-Ethylbenzaldehyde. (2024-09-06). Sigma-Aldrich. Provided via Google Search Results.
- Safety Data Sheet for Isoquinoline. (2025-12-19). Fisher Scientific. Provided via Google Search Results.
- Safety Data Sheet for Benzaldehyde, 4-ethyl-. (2010-11-16). Fisher Scientific. Provided via Google Search Results.
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025-08-26). RSC Advances. [Link]
-
Hazardous Substance Fact Sheet for Quinoline. New Jersey Department of Health. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. nj.gov [nj.gov]
- 3. fishersci.ca [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
